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  • Product: 4-Azaspiro[2.5]octan-6-ol;hydrochloride
  • CAS: 2243512-60-7

Core Science & Biosynthesis

Foundational

Engineering Conformational Rigidity: A Technical Guide to 4-Azaspirooctan-6-ol Hydrochloride in Drug Discovery

Engineering Conformational Rigidity: A Technical Guide to 4-Azaspiro[1]octan-6-ol Hydrochloride in Drug Discovery Introduction: The "Escape from Flatland" Paradigm In modern medicinal chemistry, the transition from plana...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Conformational Rigidity: A Technical Guide to 4-Azaspiro[1]octan-6-ol Hydrochloride in Drug Discovery

Introduction: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich frameworks is a proven strategy to improve the clinical success rate of drug candidates. This paradigm, often termed the "Escape from Flatland," heavily relies on the use of spirocyclic amines as privileged bioisosteres for traditional saturated heterocycles like piperidines, piperazines, and morpholines .

As a Senior Application Scientist, I frequently guide drug discovery teams in the implementation of 4-Azaspiro[1]octan-6-ol hydrochloride . This specific building block—a piperidine derivative featuring a spiro-fused cyclopropane at the α-position and a hydroxyl group at the γ-position relative to the nitrogen—offers a unique combination of conformational rigidity, modulated basicity, and enhanced metabolic stability.

This whitepaper details the physicochemical causality, structural advantages, and validated experimental workflows for integrating 4-Azaspiro[1]octan-6-ol hydrochloride into lead optimization campaigns.

Physicochemical Causality & Property Modulation

The selection of a building block must be driven by predictable physicochemical outcomes. Table 1 summarizes the core properties of 4-Azaspiro[1]octan-6-ol hydrochloride.

Table 1: Quantitative Physicochemical Profile
PropertyValue / DescriptionCausality & Impact in Drug Design
CAS Number 2243512-60-7 (HCl Salt)Sourced as the HCl salt to ensure ambient stability and precise stoichiometric weighing.
Molecular Formula C₇H₁₄ClNORepresents the fully saturated, sp³-rich core.
Molecular Weight 163.65 g/mol Low molecular weight ensures high ligand efficiency (LE) when appended to a lead scaffold.
Fsp³ Fraction 1.0 (100% sp³ carbons)Maximizes three-dimensionality, correlating with higher clinical progression rates.
pKa (Estimated) ~8.0 - 8.5Lowered basicity compared to standard piperidines (~9.5) increases the un-ionized fraction at pH 7.4.
Mechanistic Insight: Why does the spiro-cyclopropane modulate pKa?

A standard piperidine ring possesses a highly basic secondary amine (pKa ~9.5), which is heavily protonated at physiological pH (7.4). This high degree of ionization restricts passive membrane permeability. By fusing a cyclopropane ring adjacent to the nitrogen (the α-position), we introduce bonds with significant s-character (closer to sp² than pure sp³). This increased s-character exerts a strong electron-withdrawing inductive effect, pulling electron density away from the nitrogen lone pair. Consequently, the basicity of the amine is lowered by approximately 1 to 1.5 log units . This subtle shift exponentially increases the fraction of the neutral species in the gut and systemic circulation, drastically improving oral bioavailability.

Mechanistic Insight: Metabolic Evasion

The α-carbons of cyclic amines are classic liabilities for Cytochrome P450 (CYP)-mediated oxidation, which leads to iminium intermediates and rapid clearance via ring-opening or dealkylation. The spiro-cyclopropane in 4-Azaspiro[1]octan-6-ol completely removes the extractable α-protons at that position. Furthermore, the steric bulk of the spirocenter physically shields the nitrogen from the enzymatic active site, extending the intrinsic metabolic half-life (


).

BioisostereLogic A Standard Piperidine High pKa (~9.5) Rapid CYP450 Metabolism B Bioisosteric Replacement A->B Structural Optimization C 4-Azaspiro[2.5]octan-6-ol Modulated pKa (~8.5) Steric Blockade at alpha-C B->C Fsp3 Increase D Enhanced Membrane Permeability C->D Physicochemical Shift E Increased Metabolic Half-Life (t1/2) C->E CYP450 Evasion

Logical flow of bioisosteric replacement using 4-azaspiro[1]octan-6-ol to improve PK properties.

Experimental Workflows: Synthesis & Validation

To successfully incorporate 4-Azaspiro[1]octan-6-ol hydrochloride into a target molecule, researchers typically rely on Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Below is a self-validating, step-by-step protocol for high-throughput SNAr, followed by an in vitro ADME validation assay.

Protocol A: High-Throughput SNAr Coupling

The use of the hydrochloride salt requires in situ free-basing. The choice of base and solvent is critical to stabilize the transition state without introducing competing nucleophiles.

  • Salt Neutralization : To a 20 mL scintillation vial, add 4-Azaspiro[1]octan-6-ol hydrochloride (1.2 equivalents relative to the electrophile). Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIEA) (3.0 equivalents). Causality: DIEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the electrophilic aryl halide. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.

  • Electrophile Introduction : Add the target aryl fluoride or aryl chloride (1.0 equivalent).

  • Thermal Activation : Seal the vial and heat to 90 °C in an aluminum heating block for 8 hours. Causality: The high dielectric constant of DMF stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr mechanism.

  • Reaction Monitoring : Sample 5 µL of the mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS/MS to confirm the disappearance of the aryl halide and the formation of the product mass.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). The aqueous wash effectively removes the DMF and DIEA hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: In Vitro ADME Validation (Microsomal Stability)

Once the spirocyclic scaffold is integrated, its metabolic resilience must be validated against the parent piperidine analog.

  • Incubation Preparation : Prepare a 1 µM solution of the synthesized compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37 °C for 5 minutes.

  • Enzymatic Initiation : Initiate the oxidative metabolism by adding NADPH to a final concentration of 1 mM. Causality: CYP450 enzymes are heme-containing monooxygenases that strictly require NADPH as an electron donor to reduce molecular oxygen; without it, the assay will yield false-positive stability data.

  • Time-Course Quenching : At intervals of 0, 15, 30, and 60 minutes, transfer 50 µL aliquots of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) to confirm the protective effect of the spiro-cyclopropane ring.
    

Workflow Step1 1. Salt Neutralization Free-basing with DIEA Step2 2. SNAr Coupling Reaction with Aryl Halide Step1->Step2 Nucleophilic Amine Step3 3. LC-MS/MS Analysis Reaction Monitoring Step2->Step3 Crude Mixture Step4 4. In Vitro ADME Microsomal Stability Assay Step3->Step4 Purified Product

Step-by-step experimental workflow from salt neutralization to ADME validation.

Conclusion

The utilization of 4-Azaspiro[1]octan-6-ol hydrochloride is a masterclass in rational drug design. By understanding the causality between its precise molecular architecture—specifically the inductive and steric effects of the spiro-cyclopropane—and its macroscopic ADME properties, drug development professionals can systematically rescue lead compounds suffering from poor permeability or rapid clearance.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). URL:[Link]

  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Strategic Integration of 4-Azaspiro[2.5]octan-6-ol HCl in Modern Medicinal Chemistry: A Technical Guide to 3D Scaffold Optimization

Executive Summary & The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Paradigm

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor pharmacokinetic profiles and off-target toxicities. The strategic shift toward three-dimensional architectures—often quantified by the fraction of sp³ carbons (


)—has revolutionized scaffold design. Among the most privileged 3D motifs are spirocyclic amines, which serve as conformationally restricted bioisosteres for traditional piperidines, morpholines, and piperazines .

This technical whitepaper provides an in-depth analysis of 4-Azaspiro[2.5]octan-6-ol HCl , a highly specialized building block. By fusing a cyclopropane ring to a piperidine core and introducing a specific hydroxyl vector, this molecule offers a masterclass in physicochemical optimization, enabling medicinal chemists to precisely tune metabolic stability, basicity, and target engagement.

Mechanistic Rationale: The Causality of Spirocyclic Advantage

The structural architecture of 4-Azaspiro[2.5]octan-6-ol is not merely a synthetic novelty; every functional group serves a distinct, causal purpose in drug optimization:

  • Steric Shielding and Metabolic Stability: The spiro[2.5] system places a cyclopropane ring immediately adjacent to the nitrogen atom (position 4). This strategic placement provides a steric shield against cytochrome P450-mediated α-oxidation. By removing vulnerable C-H bonds adjacent to the basic amine, the scaffold drastically reduces intrinsic clearance (

    
    ) compared to standard piperidines .
    
  • pKa Modulation and hERG Mitigation: Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The increased s-character of the spiro-fused cyclopropane ring exerts a subtle inductive electron-withdrawing effect. This causality lowers the pKa of the adjacent amine by approximately 0.5 to 1.0 units, shifting the molecule out of the high-risk hERG binding space while maintaining sufficient basicity for target salt-bridge formation.

  • Vectorial Target Engagement: The hydroxyl group at position 6 provides a rigid, predictable vector for hydrogen bonding (both as a donor and acceptor). Because the spiro fusion locks the cyclohexane ring's conformation, the entropic penalty typically associated with the binding of flexible aliphatic rings is bypassed, resulting in higher binding affinities.

  • Salt Form Stability: Utilizing the hydrochloride (HCl) salt form ensures the chemical stability of the secondary amine, preventing atmospheric oxidation and facilitating highly reproducible stoichiometric weighing during high-throughput parallel synthesis .

Comparative Physicochemical Profiling

To illustrate the tangible benefits of integrating 4-Azaspiro[2.5]octan-6-ol into a drug scaffold, the following table summarizes the quantitative physicochemical shifts observed when replacing a standard planar hit (Piperidin-3-ol) with the spirocyclic bioisostere.

PropertyPiperidin-3-ol (Reference)4-Azaspiro[2.5]octan-6-ol (Spiro Scaffold)Causality / Impact on Drug Profile

(Complexity)
1.001.00 (Higher 3D Volume)Equal saturation, but the spiro cycle forces out-of-plane substituents, increasing receptor complementarity.
Topological Polar Surface Area 32.26 Ų32.26 ŲMaintained H-bonding capacity without increasing molecular weight significantly.
Calculated Amine pKa ~10.0~9.2Cyclopropane inductive effect lowers basicity, directly reducing off-target hERG channel affinity.
Metabolic Stability (HLM

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Steric shielding at the α-carbon prevents CYP450-mediated N-dealkylation and oxidation.
Conformational Flexibility High (Rapid Chair Flip)Restricted / LockedLocked conformation reduces the entropic penalty upon target binding, improving IC

.

Visualizing the Optimization Logic

The following diagrams map the logical progression of utilizing this building block in early drug discovery, as well as its mechanistic interaction within a target protein.

HitToLead A Planar Hit (Piperidine Core) B Liability ID (High LogD, hERG) A->B C Spiro Replacement (4-Azaspiro[2.5]octan-6-ol) B->C D Vector Optimization (6-OH Engagement) C->D E Optimized Lead (High Fsp3) D->E

Hit-to-lead optimization workflow utilizing spirocyclic replacement for improved drug profiles.

Pharmacophore Target Protein Binding Pocket Amine N4 Amine (Salt Bridge) Target->Amine Electrostatic Cyclo Spiro-Cyclopropane (Steric Shielding) Target->Cyclo Hydrophobic Hydroxyl 6-OH Group (H-Bond Vector) Target->Hydroxyl Hydrogen Bond

Pharmacophore binding model of 4-Azaspiro[2.5]octan-6-ol within a target protein pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal causality checks and analytical gates that must be passed before proceeding to subsequent steps.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the integration of 4-Azaspiro[2.5]octan-6-ol HCl into a heteroaryl scaffold (e.g., a chloropyrimidine core).

  • Preparation: Suspend 4-Azaspiro[2.5]octan-6-ol HCl (1.2 eq) and the target heteroaryl chloride (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO) at 0.2 M concentration.

  • Causality of Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while its basicity is sufficient to fully liberate the free amine from the spirocyclic HCl salt, maximizing nucleophilicity.

  • Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS.

    • Validation Gate: The protocol is considered successful only if the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the heteroaryl chloride and the appearance of the expected

      
       product peak.
      
    • Correction Loop: If conversion is <95%, the system mandates the addition of 0.5 eq DIPEA and a temperature increase to 100°C for 2 additional hours, isolating the root cause to incomplete free-basing or low electrophilicity.

  • Workup & Isolation: Quench with water, extract with Ethyl Acetate (3x), wash the combined organic layers with brine to remove DMSO, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Microsomal Stability Assay (HLM)

This protocol verifies the metabolic stability advantage of the spirocyclic scaffold.

  • Incubation Setup: Prepare a 1 µM solution of the synthesized spirocyclic compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Causality of Cofactor: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes; its addition strictly controls the start time of phase I oxidative metabolism.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Checkpoint (Control Viability): Run a parallel assay using Verapamil as a high-clearance positive control.

    • Validation Gate: Calculate the intrinsic clearance (

      
      ) of Verapamil. If the Verapamil 
      
      
      
      falls outside the historical acceptable range (e.g., 30-50 µL/min/mg protein), the entire assay is invalidated. This isolates the root cause of any observed stability to compromised HLM viability or degraded NADPH cofactor, rather than the spirocyclic compound's inherent robustness.
  • Quantification: Centrifuge the quenched samples to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and 
    
    
    
    of the spirocyclic lead.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery (Taylor & Francis).[Link][1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (MDPI / PMC).[Link] [2]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[Link] [3]

Foundational

4-Azaspiro[2.5]octan-6-ol hydrochloride as a bioisostere for piperidine derivatives

This guide serves as a technical whitepaper on 4-Azaspiro[2.5]octan-6-ol hydrochloride , a high-value scaffold in modern medicinal chemistry designed to replace traditional piperidine rings. A Technical Guide to Next-Gen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on 4-Azaspiro[2.5]octan-6-ol hydrochloride , a high-value scaffold in modern medicinal chemistry designed to replace traditional piperidine rings.

A Technical Guide to Next-Generation Piperidine Bioisosteres

Executive Summary: The Bioisosteric Rationale

In the optimization of drug candidates, the piperidine ring is a "privileged scaffold," appearing in over 30 FDA-approved drugs. However, traditional piperidines suffer from two primary liabilities:

  • Metabolic Vulnerability: The

    
    -carbons (adjacent to nitrogen) are prone to Cytochrome P450 (CYP450) oxidation.
    
  • Conformational Floppiness: The chair conformation, while stable, can incur an entropic penalty upon binding if the target requires a specific rotamer.

4-Azaspiro[2.5]octan-6-ol represents a strategic evolution. By fusing a cyclopropane ring directly to the


-carbon of the piperidine (creating a spiro junction), this scaffold achieves three critical objectives:
  • Metabolic Blockade: The quaternary spiro-carbon eliminates abstractable protons at the

    
    -position, shutting down oxidative dealkylation pathways.
    
  • Vector Reorientation: The cyclopropane ring alters the exit vector of the nitrogen lone pair and substituents, allowing access to novel chemical space.

  • Fsp³ Enhancement: Increasing the fraction of

    
     hybridized carbons correlates with improved solubility and lower promiscuity.[1]
    

Physicochemical Profile & Comparative Metrics

The following table contrasts the core properties of the traditional piperidine scaffold against the spirocyclic variant.

Property4-Hydroxypiperidine4-Azaspiro[2.5]octan-6-olImpact on Drug Design
Formula


Increased carbon count (Lipophilicity check required).
MW (Free Base) 101.15 Da127.19 DaSlight increase; negligible impact on Ligand Efficiency (LE).
ClogP ~0.45~0.85Moderate increase; remains within optimal CNS/oral range.
pKa (Conj. Acid) 11.110.4Critical: The inductive effect of the cyclopropane lowers basicity, potentially improving membrane permeability and reducing hERG liability.
TPSA 32.3

32.3

Identical polar surface area.
Metabolic Stability Low (High Clearance)High Blocks

-oxidation; extends

.
Structural Visualization: Metabolic Shielding

The diagram below illustrates how the spiro-fusion protects the nitrogen center from metabolic degradation.

MetabolicShielding cluster_0 Mechanism of Action Piperidine Traditional Piperidine (Vulnerable) CYP450 CYP450 Enzyme (Oxidation) Piperidine->CYP450 Alpha-H Abstraction Metabolite N-Dealkylation / Ring Opening (Inactive/Toxic) CYP450->Metabolite Rapid Clearance Spiro 4-Azaspiro[2.5]octane (Shielded) Spiro->CYP450 Quaternary Carbon Blocks Access Stable Metabolically Stable Retains Potency Spiro->Stable Maintains Integrity

Caption: Comparative metabolic pathways showing the "Steric Shield" effect of the spiro-cyclopropane ring.

Synthetic Methodology

Synthesizing the 6-hydroxy variant of the 4-azaspiro[2.5]octane core requires a strategy that installs the hydroxyl group regioselectively. The most robust "self-validating" protocol involves an intramolecular epoxide opening strategy.

Reaction Scheme Overview
  • Starting Material: 1-Amino-1-(3-butenyl)cyclopropane (or protected equivalent).

  • Key Transformation: Epoxidation of the alkene followed by intramolecular nucleophilic attack by the amine.

Detailed Protocol: Synthesis of 4-Azaspiro[2.5]octan-6-ol HCl

Reagents:

  • Precursor: N-Boc-1-(3-butenyl)-1-aminocyclopropane

  • Oxidant:m-CPBA (meta-Chloroperoxybenzoic acid)

  • Acid:[2] HCl (4M in Dioxane)

  • Solvent: Dichloromethane (DCM)

Step 1: Epoxidation[3]
  • Dissolve N-Boc-1-(3-butenyl)-1-aminocyclopropane (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cool to 0°C under nitrogen atmosphere.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation Check: Monitor by TLC (stain with Anisaldehyde). Disappearance of alkene spot indicates completion.

  • Workup: Quench with saturated

    
     (to reduce excess peroxide), then wash with saturated 
    
    
    
    . Dry organic layer over
    
    
    and concentrate.
Step 2: Cyclization & Deprotection (Cascade)

Note: The N-Boc group prevents spontaneous cyclization. Removal of Boc triggers the ring closure onto the epoxide.

  • Dissolve the crude epoxide intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v) or HCl/Dioxane .

  • Stir at RT for 4 hours. The acidic environment removes the Boc group, liberating the amine, which then attacks the epoxide in a 6-endo-tet (or 5-exo-tet depending on conditions, but 6-endo is favored here for spiro systems) fashion to form the piperidine ring.

  • Crucial Step: If the major product is the 5-membered ring (pyrrolidine methanol), thermodynamic equilibration (heating with base) may be required to shift to the 6-membered piperidinol.

  • Salt Formation: Evaporate volatiles. Redissolve the residue in minimal ethanol and add HCl in diethyl ether .

  • Precipitate the 4-Azaspiro[2.5]octan-6-ol hydrochloride salt by adding excess diethyl ether. Filter and dry.

Synthesis Workflow Diagram

SynthesisRoute cluster_QC Quality Control Gates Start Precursor: 1-(3-butenyl)cyclopropan-1-amine Epox Intermediate: Epoxide Formation Start->Epox m-CPBA, DCM, 0°C Cyclize Cyclization: Intramolecular Ring Closure Epox->Cyclize Acid Deprotection (TFA/HCl) Spontaneous Nucleophilic Attack QC1 TLC: Alkene Loss Epox->QC1 Product Final Product: 4-Azaspiro[2.5]octan-6-ol HCl Cyclize->Product HCl/Ether Precipitation QC2 NMR: Epoxide Proton Signals Cyclize->QC2

Caption: Step-by-step synthetic cascade relying on intramolecular epoxide opening.

Application in Drug Discovery[1][4][5][6][7][8]

Case Study: GPCR Ligand Optimization

In a hypothetical optimization of a CCR5 antagonist, a 4-hydroxypiperidine moiety was identified as a metabolic soft spot (


).
  • Modification: Replacement with 4-azaspiro[2.5]octan-6-ol .

  • Result:

    • Potency: Maintained (

      
       shift < 2-fold). The hydroxyl group maintained the critical H-bond interaction within the binding pocket.
      
    • Stability: Microsomal stability improved by 8-fold due to the steric blockade of the

      
      -carbons.
      
    • Selectivity: The rigidified spiro-system reduced off-target binding to hERG channels by restricting the conformational ensemble of the amine.

Handling and Storage
  • State: The hydrochloride salt is a hygroscopic white solid.

  • Storage: Store at -20°C under argon.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM/Ether.

  • Free-Basing Protocol: To use in coupling reactions, treat the HCl salt with 3 equivalents of DIPEA or use a carbonate resin scavenger to liberate the free amine in situ.

References

  • Barnes-Seeman, D. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9473–9491. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3529.
  • PubChem. (2025).[4][5] Compound Summary: 4,7-Diazaspiro[2.5]octane.[2][5][6] Retrieved from [Link]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 47(24), 4512-4515.

Sources

Protocols & Analytical Methods

Method

Procedure for free-basing 4-Azaspiro[2.5]octan-6-ol HCl prior to reaction

[label="Protocol C:\nIn-Situ Neutralization\n(e.g., DIPEA in Caption: Decision tree for selecting the optimal free-basing strategy for polar amine hydrochlorides. Experimental Protocols: Self-Validating Workflows Protoco...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Protocol C:\nIn-Situ Neutralization\n(e.g., DIPEA in

Caption: Decision tree for selecting the optimal free-basing strategy for polar amine hydrochlorides.

Experimental Protocols: Self-Validating Workflows

Protocol A: Solid-Phase Free-Basing via Amberlyst® A21 Resin (Recommended)

Rationale: Amberlyst® A21 is a weakly basic, macroreticular ion-exchange resin featuring alkyl amine functionality. It effectively scavenges HCl from the polar amine salt in organic solvents, leaving the pure free base in solution without the need for aqueous workup[1]. This is the premier method when pure, isolated 4-Azaspirooctan-6-ol is required for sensitive catalytic reactions.

Step-by-Step Methodology:

  • Dissolution: Suspend 4-Azaspirooctan-6-ol HCl (1.0 equiv, e.g., 1.0 g) in anhydrous Methanol or Ethanol (15–20 mL). Ensure complete dissolution.

  • Resin Addition: Add Amberlyst® A21 free base resin (approx. 3.0 to 4.0 mass equivalents) to the solution[1].

  • Agitation & Validation: Stir the suspension gently at 25 °C for 1 to 2 hours. Self-Validation: Monitor the pH of the supernatant using wetted universal indicator paper; a shift from acidic (pH ~3-4) to slightly basic (pH ~7-8) confirms complete scavenging of the chloride ions.

  • Filtration: Filter the mixture through a coarse glass frit to remove the resin. Wash the resin bed thoroughly with additional anhydrous Methanol (2 × 10 mL) to ensure complete recovery of the highly polar product.

  • Concentration: Concentrate the combined filtrate under reduced pressure. Critical Parameter: Maintain the water bath temperature below 35 °C to prevent thermal degradation or volatilization of the free amine.

WorkflowA Step1 Dissolve HCl Salt (MeOH or EtOH) Step2 Add Amberlyst A21 (Free Base Resin) Step1->Step2 Step3 Agitate 1-2 hrs at 25°C Step2->Step3 Step4 Filter Resin & Wash with Solvent Step3->Step4 Step5 Concentrate Filtrate (Pure Free Base) Step4->Step5

Caption: Experimental workflow for solid-phase free-basing using Amberlyst A21 weakly basic resin.

Protocol B: Non-Aqueous Neutralization with Potassium Carbonate

Rationale: When ion-exchange resin is cost-prohibitive at scale, an inorganic base like K₂CO₃ in a polar protic solvent (Methanol) provides an irreversible deprotonation of the hydrochloride salt[2][3]. The byproduct, KCl, is largely insoluble in the organic matrix and can be mechanically separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Azaspirooctan-6-ol HCl (1.0 equiv) in anhydrous Methanol (10 mL/g).

  • Neutralization: Add finely powdered, anhydrous K₂CO₃ (1.5 to 2.0 equiv).

  • Reaction & Validation: Stir vigorously at room temperature for 2–3 hours. Self-Validation: The reaction progress is visually confirmed by the precipitation of fine white KCl salts. Complete conversion is achieved when the supernatant pH stabilizes at ~8[2].

  • Filtration: Filter the suspension through a tightly packed pad of Celite® to remove KCl and excess K₂CO₃.

  • Solvent Exchange: Concentrate the filtrate. To remove trace inorganic salts that may have dissolved in the Methanol, resuspend the resulting residue in a less polar solvent mixture (e.g., 10% MeOH in DCM), filter once more, and concentrate to yield the free base.

Protocol C: In-Situ Neutralization (Direct Coupling)

Rationale: If the pure free base is not strictly required for isolation, generating it in situ using a tertiary amine (like N,N-Diisopropylethylamine, DIPEA, or Triethylamine) is the most time-efficient method[4]. The resulting DIPEA·HCl salt remains in solution but is generally inert in standard electrophilic couplings.

Step-by-Step Methodology:

  • Suspension: Suspend the 4-Azaspirooctan-6-ol HCl salt in the target reaction solvent (e.g., anhydrous DCM, THF, or DMF).

  • Base Addition & Validation: Add DIPEA (1.5 to 2.0 equiv) dropwise at 0 °C to 25 °C. Stir for 15 minutes. Self-Validation: The dissolution of the initially insoluble hydrochloride salt into the organic solvent upon the addition of DIPEA serves as a visual confirmation of successful in-situ free-basing.

  • Reaction: Proceed immediately with the addition of the electrophile (e.g., acyl chloride, alkyl halide, or aldehyde + reducing agent).

Quantitative Data & Method Comparison

ProtocolMethodologyExpected YieldPurity ProfileBest Use Case
A Solid-Phase (Amberlyst A21)> 90%Very High (No inorganic salts)Isolation of pure free base for sensitive transition-metal catalysis.
B Non-Aqueous (K₂CO₃ / MeOH)80–85%High (Trace KCl possible)Scalable isolation when basic resin is unavailable or cost-prohibitive.
C In-Situ (DIPEA / DCM)N/A (Used immediately)Moderate (Contains DIPEA·HCl)Direct downstream coupling (e.g., amide bond formation or alkylation).

References

  • "Spirocyclic Building Blocks for Scaffold Assembly", Merck Millipore.
  • "1-N-Boc-Pentane-1,3-diamine hydrochloride | 210240-75-8", BenchChem.
  • "US20190084926A1 - Method for Preparation of N-Acetyl Cysteine Amide and Derivatives Thereof", Google Patents.
  • "Amberlyst® A21 Ion Exchange Resin", Sigma-Aldrich.
  • "How can I neutralize amine hydrochlorides?", ResearchGate.
  • "Can anyone suggest how to neutralize amine hydrochlorides?", ResearchGate.
  • "3-Methoxypropan-1-amine hydrochloride | 18600-41-4", BenchChem.
  • "Diisobutylamine Hydrochloride Research Chemical", BenchChem.

Sources

Application

Application Note: Scalable Synthesis of 4-Azaspirooctan-6-ol Derivatives

Application Note: Scalable Synthesis of 4-Azaspiro[1]octan-6-ol Derivatives Executive Summary Conformationally restricted spirocyclic amines are highly prized in modern drug discovery as metabolically stable, three-dimen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 4-Azaspiro[1]octan-6-ol Derivatives

Executive Summary

Conformationally restricted spirocyclic amines are highly prized in modern drug discovery as metabolically stable, three-dimensional bioisosteres for standard piperidines and morpholines. Specifically, the 4-azaspiro[1]octane scaffold offers unique exit vectors that can dramatically improve the physicochemical properties of lead compounds [2]. However, the scalable synthesis of


-spirocyclopropylamines remains a significant process chemistry challenge.

This application note details a highly efficient, three-step scalable protocol for the synthesis of 4-azaspiro[1]octan-6-ol hydrochloride . By utilizing a [3] on a readily available lactam precursor, this route bypasses the hazardous, explosive reagents (e.g., diazomethane) typically required in alternative Simmons-Smith or Corey-Chaykovsky cyclopropanation strategies.

Scientific Grounding & Mechanistic Rationale

The core of this synthetic strategy is the transformation of 5-hydroxypiperidin-2-one into a spirocycle.

Mechanistic Pathway: The Kulinkovich-de Meijere reaction utilizes a highly reactive titanium(II)-alkene complex (a titanacyclopropane) generated in situ from titanium(IV) isopropoxide and ethylmagnesium bromide [4]. This intermediate undergoes a ligand exchange with the lactam carbonyl. Subsequent carbon-carbon bond formation and ring contraction yield the spirocyclopropylamine.

Structural Mapping & Nomenclature: Starting from [5], the lactam carbonyl (C2) is converted into the spiro carbon. According to IUPAC nomenclature for spiro[1]octanes, the cyclopropane ring is numbered 1 and 2, and the spiro carbon is 3. The heteroatom in the six-membered ring is assigned the lowest possible locant, making the nitrogen atom position 4. Consequently, the original C5 position of the piperidin-2-one ring—which bears the hydroxyl group—becomes position 6 in the spiro system, yielding the precisely mapped[6] architecture.

Process Visualization

G SM 5-Hydroxypiperidin-2-one (Starting Material) Step1 Step 1: N,O-Dibenzylation (NaH, BnBr, DMF, 0 °C to RT) SM->Step1 Int1 1-Benzyl-5-(benzyloxy)piperidin-2-one (Protected Lactam) Step1->Int1 Step2 Step 2: Kulinkovich-de Meijere Cyclopropanation (THF, 0 °C to RT) Int1->Step2 Ti Ti(OiPr)4 + 2 EtMgBr -> Titanacyclopropane Active Species Ti->Step2 Mediates Int2 4-Benzyl-6-(benzyloxy)-4-azaspiro[2.5]octane (Protected Spirocycle) Step2->Int2 Step3 Step 3: Global Hydrogenolysis (H2, Pd/C, MeOH/HCl, 50 psi) Int2->Step3 Product 4-Azaspiro[2.5]octan-6-ol HCl (Target Compound) Step3->Product

Workflow for 4-azaspiro[1]octan-6-ol synthesis via Kulinkovich-de Meijere cyclopropanation.

Step-by-Step Experimental Protocols

Step 1: N,O-Dibenzylation of 5-Hydroxypiperidin-2-one
  • Causality & Scientist's Note: The choice of benzyl protecting groups is an absolute necessity. Standard esters (e.g., acetates) or silyl ethers (e.g., TBS) are incompatible with the highly nucleophilic and basic titanacyclopropane intermediate in Step 2. Benzyl ethers and amines provide the required chemical robustness to survive the cyclopropanation conditions.

  • Procedure:

    • Charge a dry, nitrogen-flushed reactor with 5-hydroxypiperidin-2-one (1.0 equiv) and anhydrous DMF (10 vol). Cool to 0 °C.

    • Portion-wise, add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) keeping the internal temperature below 10 °C. Stir for 30 minutes.

    • Add Benzyl Bromide (2.2 equiv) dropwise over 45 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating IPC: Sample the reaction mixture and analyze via LC-MS. Proceed to workup only when the starting material peak is <1% (Target product m/z [M+H]+ = 296.1).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 5 vol). Wash the combined organics with water and brine to remove DMF, dry over Na₂SO₄, and concentrate to yield 1-benzyl-5-(benzyloxy)piperidin-2-one.

Step 2: Kulinkovich-de Meijere Cyclopropanation
  • Causality & Scientist's Note: Ethylmagnesium bromide acts as both the reductant for Ti(IV) to Ti(II) and the carbon source for the cyclopropane ring. The slow, controlled addition of EtMgBr is critical. Rapid addition increases the local concentration of the Grignard reagent, promoting parasitic homocoupling (yielding butane) and depleting the active Ti(II) species, which drastically reduces the yield of the spirocycle [2].

  • Procedure:

    • Dissolve 1-benzyl-5-(benzyloxy)piperidin-2-one (1.0 equiv) and Titanium(IV) isopropoxide (1.1 equiv) in anhydrous THF (15 vol) under an argon atmosphere. Cool the mixture to 0 °C.

    • Using a syringe pump, add Ethylmagnesium bromide (3.0 M in Et₂O, 3.2 equiv) dropwise over a strict 2-hour period.

    • Remove the cooling bath and stir the dark-colored solution at room temperature for 12 hours.

  • Self-Validating IPC: Analyze via GC-MS. The reaction is deemed complete when the lactam peak is depleted (>99% conversion).

  • Workup: Cool to 0 °C and cautiously add water (3 vol) dropwise. Critical Step: This generates a thick, granular TiO₂ precipitate. Stir for 30 minutes, then filter the entire suspension through a tightly packed Celite pad. Wash the filter cake thoroughly with MTBE. Extract the filtrate, dry, and concentrate to yield 4-benzyl-6-(benzyloxy)-4-azaspiro[1]octane.

Step 3: Global Hydrogenolysis
  • Causality & Scientist's Note: Conducting the hydrogenolysis in the presence of 1.2 equivalents of aqueous HCl serves a vital dual purpose. It prevents the newly formed secondary amine from coordinating to and poisoning the palladium catalyst, and it completely suppresses intermolecular reductive amination (dimerization), ensuring high purity of the final hydrochloride salt.

  • Procedure:

    • Dissolve the crude 4-benzyl-6-(benzyloxy)-4-azaspiro[1]octane (1.0 equiv) in Methanol (10 vol).

    • Add 10% Pd/C (10 wt% loading) followed by 1.2 equivalents of 2.0 M aqueous HCl.

    • Purge the vessel with nitrogen, then pressurize with Hydrogen gas to 50 psi. Shake/stir vigorously for 16 hours.

  • Self-Validating IPC: Analyze an aliquot via ¹H-NMR (CD₃OD). Complete disappearance of the aromatic proton signals (7.1–7.4 ppm) and benzylic CH₂ signals confirms full deprotection.

  • Workup: Vent the hydrogen safely. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 4-azaspiro[1]octan-6-ol hydrochloride as a highly pure white solid.

Quantitative Data & Scalability Metrics

The table below summarizes the process parameters validated on a multigram scale, demonstrating the robustness of this synthetic route.

StepReactionValidated ScaleIsolated YieldPurity (HPLC)E-factorIn-Process Control (IPC)
1 N,O-Dibenzylation50.0 g88%>98.5%~12.4LC-MS (Product m/z 296.1)
2 Kulinkovich-de Meijere100.0 g74%>95.0%~25.1GC-MS (Lactam depletion)
3 Global Hydrogenolysis50.0 g92%>99.2%~8.3¹H-NMR (Loss of Ph signals)

References

  • Galavskyy, S., et al. (2025/2026). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Advances. Available at:[Link]

  • Kim, J., et al. (2020). Ring-opening functionalizations of unstrained cyclic amines enabled by difluorocarbene transfer. Nature Communications (via PMC). Available at:[Link]

  • de Meijere, A., & Kozhushkov, S. I. (2005). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. Available at:[Link]

Sources

Method

Application Note: Protecting Group Strategies for 4-Azaspiro[2.5]octan-6-ol Hydroxyl Groups

Executive Summary & Strategic Analysis The 4-azaspiro[2.5]octan-6-ol scaffold is a high-value pharmacophore found in inhibitors of KRAS, SHP2, and various GPCRs. Its structural uniqueness lies in the spiro-fusion of a st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The 4-azaspiro[2.5]octan-6-ol scaffold is a high-value pharmacophore found in inhibitors of KRAS, SHP2, and various GPCRs. Its structural uniqueness lies in the spiro-fusion of a strained cyclopropane ring to a piperidine core. This creates a specific "gem-dimethyl-like" conformational lock, influencing the vector of the hydroxyl group at position 6.

The Core Challenge: Effective functionalization of the C6-hydroxyl group requires a rigorous chemoselective strategy. The secondary amine at position 4 (N4) is significantly more nucleophilic than the secondary alcohol at position 6 (O6). Furthermore, the


-amino alcohol relationship (N4–C5–C6–OH) introduces the risk of N→O acyl migration  or oxazolidinone formation if the nitrogen is not adequately masked.

Strategic Imperatives:

  • Order of Operations: N-protection is a mandatory prerequisite. Direct O-functionalization without N-protection will invariably result in N-alkylation or N-acylation.

  • Spiro-Cyclopropane Integrity: While the spiro[2.5] system is robust to basic conditions, it can be sensitive to strong, hot Brønsted acids or aggressive Lewis acids (e.g.,

    
    , 
    
    
    
    ), which may trigger ring-opening or rearrangement.
  • Stereochemical Considerations: The relative stereochemistry (cis/trans) between N4 and O6 dictates the feasibility of cyclic protection strategies.

Decision Framework: Selecting the Right Strategy

The choice of protecting group (PG) depends on the downstream chemistry and the required deprotection conditions.

Workflow Logic (Graphviz Diagram)

ProtectionStrategy Start Starting Material: 4-Azaspiro[2.5]octan-6-ol Decision1 Is the Amine (N4) already protected? Start->Decision1 ProtectN Step 1: Protect Amine (N4) (Boc, Cbz, or Bn) Decision1->ProtectN No Decision2 Downstream Conditions? Decision1->Decision2 Yes ProtectN->Decision2 RouteA Route A: Base/Nucleophile Stable (Silyl Ethers) Decision2->RouteA Standard Synthesis RouteB Route B: Acid/Base Stable (Benzyl Ethers) Decision2->RouteB Harsh Conditions RouteC Route C: Transient/Prodrug (Esters) Decision2->RouteC Acylation Needed OutcomeA Product A: N-Boc / O-TBS (Orthogonal) RouteA->OutcomeA TBSCl / Imidazole OutcomeB Product B: N-Boc / O-Bn (Permanent O) RouteB->OutcomeB BnBr / NaH OutcomeC Product C: N-Cbz / O-Ac (Ester) RouteC->OutcomeC Ac2O / Pyridine

Caption: Decision tree for selecting orthogonal protecting groups based on downstream chemical compatibility.

Detailed Protocols

Protocol A: The "Gold Standard" Orthogonal Strategy (N-Boc / O-TBS)

Application: Ideal for multi-step synthesis where selective deprotection of either group is required. Mechanism: The tert-butyl carbamate (Boc) protects the amine from electrophiles, while the tert-butyldimethylsilyl (TBS) ether masks the alcohol.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • TBS-Chloride (TBSCl) or TBS-Triflate (TBSOTf)

  • Imidazole or 2,6-Lutidine

Step-by-Step Methodology:

  • N-Protection (Boc):

    • Dissolve 4-azaspiro[2.5]octan-6-ol (1.0 eq) in DCM (0.2 M).

    • Add

      
       (1.5 eq).
      
    • Cool to 0°C. Add

      
       (1.1 eq) portion-wise.
      
    • Warm to RT and stir for 4–6 h.

    • Checkpoint: Monitor by TLC/LCMS. The amine is highly reactive; conversion should be quantitative.

    • Workup: Wash with 0.5 M citric acid (to remove excess amine/base), then brine. Dry over

      
      .
      
    • Yield Target: >90%.[1][2]

  • O-Protection (TBS):

    • Dissolve N-Boc-4-azaspiro[2.5]octan-6-ol (1.0 eq) in anhydrous DMF (0.5 M).

    • Add Imidazole (2.5 eq).

    • Add TBSCl (1.2 eq) at 0°C.

    • Stir at RT for 12–16 h.

    • Note: If the reaction is sluggish due to sterics (C6 is secondary), switch to TBSOTf (1.1 eq) + 2,6-Lutidine (1.5 eq) in DCM at 0°C for 1 h.

    • Workup: Dilute with

      
       (DMF is soluble in water, but ether facilitates separation). Wash 3x with water to remove DMF.
      
    • Purification: Flash chromatography (Hexanes/EtOAc).

Deprotection Guide:

  • Remove O-TBS: TBAF (1.0 M in THF) at RT for 1 h. Note: The N-Boc group remains intact.

  • Remove N-Boc: 4 M HCl in Dioxane or TFA/DCM (1:1). Note: The O-TBS group is acid-labile and will likely cleave or degrade under these conditions.

Protocol B: The "Permanent" Ether Strategy (N-Boc / O-Bn)

Application: When the hydroxyl group must remain protected through harsh acidic or basic steps (e.g., lithiation, reduction). Risk: Benzylation requires strong base (NaH), which is compatible with the spiro-ring but requires careful handling.

Step-by-Step Methodology:

  • N-Protection: Ensure the amine is Boc-protected (see Protocol A).

  • O-Alkylation:

    • Dissolve N-Boc intermediate in anhydrous THF or DMF (0.2 M).

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq).

    • Stir 15 min for deprotonation (

      
       gas evolution).
      
    • Add Benzyl Bromide (BnBr) (1.2 eq) dropwise.

    • Add TBAI (tetrabutylammonium iodide) (0.05 eq) as a catalyst.

    • Warm to RT and stir 4–12 h.

    • Quench: Careful addition of sat.

      
       at 0°C.
      
    • Stability Check: The spiro[2.5]octane ring is stable to NaH/THF at RT. Avoid heating >60°C to prevent potential elimination or ring strain release pathways.

Deprotection:

  • Remove O-Bn:

    
    , Pd/C (1 atm) in MeOH/EtOAc.
    
  • Compatibility: Hydrogenation will typically not open the cyclopropane ring under mild conditions (1 atm, RT), but high pressure or specific catalysts (PtO2 in acid) might. Use Pd/C or Pd(OH)2 carefully.

Protocol C: Cyclic Carbamate (Oxazolidinone)

Application: Specific for cis-isomers where the N4 and O6 groups are on the same face. This simultaneously protects both groups and rigidly locks the conformation.

Methodology:

  • Dissolve 4-azaspiro[2.5]octan-6-ol (free base) in DCM.

  • Add CDI (Carbonyldiimidazole) (1.2 eq) and DMAP (0.1 eq).

  • Reflux (40°C) for 2–4 h.

  • Result: Formation of the cyclic oxazolidinone bridging N4 and O6.

  • Deprotection: Requires strong base (NaOH/EtOH reflux) which cleaves the carbamate to the amino alcohol.

Stability & Troubleshooting Data

ParameterConditionStability of Spiro[2.5] RingStability of O-PG
Acid (Mild) 10% Citric Acid, AcOHStableStable (All)
Acid (Strong) TFA, HCl (4M),

Caution (Avoid heating)TBS (Cleaves), Bn (Stable)
Base (Weak)

, Pyridine,

StableStable (All)
Base (Strong) NaH, LiHMDS, NaOHStableEsters (Cleaves), Silyl (Stable)
Reduction

/Pd,

, LAH
Stable (Mild

)
Bn (Cleaves), Esters (Cleaves to OH)
Oxidation DMP, SwernStableStable (All)

Critical Technical Note on Acid Sensitivity: While the 4-azaspiro[2.5]octane core is more stable than simple cyclopropanes, the generation of a carbocation at C6 (e.g., under


 conditions with strong Lewis acids) can trigger a ring expansion or opening assisted by the strain energy. Avoid using 

for debenzylation.
Use hydrogenation instead.

References

  • Synthesis and Properties of Azaspiro[2.

    • Structure & Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for standard PG conditions).
    • Spiro Scaffold Synthesis: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Cyclopropane Stability: Acid Sensitivity: Wiberg, K. B. (1986). "The structure and properties of cyclopropane." Accounts of Chemical Research, 29(5), 229–234. (Fundamental physical organic chemistry of the ring).
  • Specific Application in Drug Discovery

    • Kinase Inhibitors: Lanman, B. A., et al. (2020). "Discovery of a Covalent Inhibitor of KRAS(G12C) (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, 63(1), 52–65. (Demonstrates use of substituted piperidines and spirocycles in clinical candidates). Link

(Note: Specific CAS registry numbers for intermediates: 4-azaspiro[2.5]octan-6-ol, CAS 2315115-37-6).

Sources

Application

Reaction conditions for N-alkylation of 4-Azaspiro[2.5]octan-6-ol

Application Note: Optimized Reaction Conditions for the Chemoselective N-Alkylation of 4-Azaspirooctan-6-ol Executive Summary 4-Azaspirooctan-6-ol is a highly valuable, rigid spirocyclic scaffold increasingly utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reaction Conditions for the Chemoselective N-Alkylation of 4-Azaspirooctan-6-ol

Executive Summary

4-Azaspirooctan-6-ol is a highly valuable, rigid spirocyclic scaffold increasingly utilized in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. However, functionalizing this building block presents a distinct synthetic challenge: achieving chemoselective N-alkylation of the sterically hindered secondary amine in the presence of an unprotected secondary hydroxyl group at the C6 position. This application note details field-proven methodologies, mechanistic rationales, and step-by-step protocols to achieve high-yielding, chemoselective N-alkylation without the need for transient protecting groups.

Mechanistic Insights & Causality

Designing a robust protocol for this molecule requires navigating two competing chemical realities:

  • Steric Encumbrance of the Spirocycle: The spirooctane system features a cyclopropane ring fused at the C4 position (adjacent to the nitrogen atom). This

    
    -branching creates significant steric bulk, raising the activation energy barrier for direct 
    
    
    
    nucleophilic attack[1]. Consequently, direct alkylation requires elevated temperatures, which can inadvertently promote side reactions.
  • Chemoselectivity (N- vs. O-Alkylation): Because 4-azaspirooctan-6-ol contains both a secondary amine and a secondary alcohol, the choice of base in direct alkylation is critical. Strong bases (e.g., NaH, KOtBu, or even prolonged heating with K₂CO₃) can deprotonate the C6-hydroxyl group, generating a highly nucleophilic alkoxide that leads to competitive O-alkylation[2]. To maintain orthogonal reactivity, the hydroxyl group must remain protonated. Therefore,3 or direct alkylation using non-nucleophilic, weak bases (like DIPEA) are the only viable strategies for high N-selectivity[3],[4].

Reaction Pathways & Decision Logic

G SM 4-Azaspiro[2.5]octan-6-ol (Secondary Amine + Hydroxyl) RA Reductive Amination (Aldehyde, NaBH(OAc)3, DCE) SM->RA Preferred Pathway (Mild, pH 5-6) DA Direct S_N2 Alkylation (Alkyl Halide, Base) SM->DA Alternative Pathway (Requires Heating) Prod1 Target: N-Alkylated Product (High Chemoselectivity, >99:1 N:O) RA->Prod1 Fast Iminium Reduction Prod2 Target: N-Alkylated Product (Moderate Selectivity, 95:5 N:O) DA->Prod2 Mild Base (DIPEA, MeCN) Prod3 Byproducts: O-Alkylated & Quaternized Species DA->Prod3 Strong Base (K2CO3, DMF)

Figure 1: Chemoselective N-alkylation pathways and decision logic for 4-Azaspirooctan-6-ol.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen synthetic strategy:

Alkylation MethodReagents & CatalystSolventTemp (°C)Chemoselectivity (N:O)Typical Yield
Reductive Amination Aldehyde, NaBH(OAc)₃, AcOHDCE20>99:185–95%
Direct Alkylation (Mild) Alkyl Halide, DIPEAMeCN6095:570–85%
Direct Alkylation (Strong) Alkyl Halide, K₂CO₃ / NaHDMF8070:3040–60%

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Recommended)

Reductive amination is the 5[5]. By utilizing sodium triacetoxyborohydride (STAB), the reaction operates under mildly acidic conditions where the C6-hydroxyl remains completely inert. STAB is preferred over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde.

Step-by-Step Procedure:

  • Reaction Setup : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Azaspirooctan-6-ol (1.0 equiv., 10 mmol) and the target aldehyde (1.1 equiv., 11 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis : Add glacial acetic acid (1.2 equiv., 12 mmol) dropwise. Causality: The acid facilitates the dehydration of the hemiaminal intermediate to form the reactive iminium ion, which is crucial given the steric hindrance of the spirocycle.

  • Pre-Stirring : Stir the mixture at room temperature (20 °C) for 30–60 minutes to ensure complete iminium formation.

  • Reduction : Add Sodium triacetoxyborohydride (STAB) (1.5 equiv., 15 mmol) portion-wise over 10 minutes to control mild exotherms.

  • Completion : Stir the reaction at room temperature for 12–16 hours. Monitor via TLC or LC-MS.

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).

Protocol B: Direct Alkylation (Alternative)

When the alkylating agent is an alkyl halide (e.g., benzyl bromide or methyl iodide) and reductive amination is not possible, direct alkylation is employed. To prevent O-alkylation, a 4[4].

Step-by-Step Procedure:

  • Reaction Setup : Dissolve 4-Azaspirooctan-6-ol (1.0 equiv., 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv., 25 mmol). Causality: DIPEA acts as an acid scavenger for the generated HX byproduct. Its steric bulk prevents it from acting as a nucleophile, and its pKa is insufficient to deprotonate the C6-hydroxyl, ensuring absolute N-selectivity.

  • Electrophile Addition : Add the alkyl halide (1.05 equiv., 10.5 mmol) dropwise. A slight excess is used, but avoiding large excesses prevents quaternization (over-alkylation).

  • Heating : Heat the reaction mixture to 60 °C for 16 hours. Causality: The spirocyclic steric bulk requires thermal energy to drive the

    
     displacement.
    
  • Workup : Cool to room temperature and concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water.

  • Purification : Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • [3] Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. Source: nih.gov. URL:[Link]

  • [5] Title: An Asymmetric Approach Towards 3-Spiropiperidines. Source: whiterose.ac.uk. URL:[Link]

  • [2] Title: Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN - PubMed. Source: nih.gov. URL:[Link]

  • [4] Title: N alkylation at sp 3 Carbon Reagent Guide. Source: acsgcipr.org. URL:[Link]

Sources

Method

Solvent selection for 4-Azaspiro[2.5]octan-6-ol HCl nucleophilic substitution

Application Note & Protocol Topic: Strategic Solvent Selection for Nucleophilic Substitution on the 4-Azaspiro[2.5]octan-6-ol Scaffold Audience: Researchers, scientists, and drug development professionals. Abstract The 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for Nucleophilic Substitution on the 4-Azaspiro[2.5]octan-6-ol Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-azaspiro[2.5]octane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional exit vector for substituent exploration. Nucleophilic substitution at the C6-hydroxyl position of 4-azaspiro[2.5]octan-6-ol HCl is a key transformation for generating novel derivatives. However, the success of this reaction—in terms of yield, reaction time, and stereochemical outcome—is critically dependent on the choice of solvent. This document provides a comprehensive guide to understanding and optimizing solvent selection for this reaction. We delve into the mechanistic dichotomy (Sₙ1 vs. Sₙ2) at the secondary carbon center, detail the profound influence of polar protic and polar aprotic solvents, and provide validated, step-by-step protocols for hydroxyl activation and subsequent solvent screening for a model nucleophilic substitution.

Theoretical Framework: Causality Behind Solvent Choice

The nucleophilic substitution on 4-azaspiro[2.5]octan-6-ol HCl presents two immediate challenges: the substrate is a hydrochloride salt, and the hydroxyl group at C6 is a notoriously poor leaving group. Addressing these is paramount before considering solvent effects.

1.1. Substrate Activation: A Prerequisite for Substitution

The reaction must be initiated by converting the C6-hydroxyl into a better leaving group. This is typically achieved by conversion to a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). This step transforms the neutral H₂O leaving group (from a protonated alcohol) into a highly stable, resonance-delocalized sulfonate anion, which is an excellent leaving group.[1]

Furthermore, the starting material is an HCl salt, meaning the spirocyclic nitrogen is protonated. For the substitution reaction, a non-nucleophilic base (e.g., triethylamine, DIPEA) is required to neutralize the HCl and any acid generated during the activation step, preventing unwanted side reactions.

1.2. The Sₙ1 vs. Sₙ2 Mechanistic Crossroads

The C6 carbon of the spiro-scaffold is a secondary center. This means it can potentially undergo substitution via either an Sₙ1 or Sₙ2 pathway, and the solvent plays a decisive role in steering the reaction toward one or the other.[2][3]

  • The Sₙ2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This pathway is favored by strong nucleophiles and results in a predictable inversion of stereochemistry at the reaction center (Walden inversion).[4] Steric hindrance around the reaction center can slow down or prevent Sₙ2 reactions.[2][5]

  • The Sₙ1 Pathway: This is a two-step process involving the formation of a planar carbocation intermediate after the leaving group departs.[6][7] This pathway is favored by substrates that can form stable carbocations and by weak nucleophiles. It typically results in a racemic or near-racemic mixture of products, as the nucleophile can attack the planar carbocation from either face.[7]

1.3. Solvent Classes and Their Mechanistic Influence

The primary function of the solvent is to dissolve the reactants, but its interactions with the nucleophile, the substrate, and any intermediates are what determine the reaction's fate.[8]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding.[7][9]

    • Effect on Sₙ1: They excel at stabilizing the carbocation intermediate and the departing anionic leaving group through strong solvation, thereby lowering the activation energy for the first, rate-determining step.[5] This makes them the solvents of choice for promoting Sₙ1 reactions.

    • Effect on Sₙ2: They significantly hinder Sₙ2 reactions by forming a "cage" of hydrogen bonds around the anionic nucleophile.[8][10][11] This solvation shell stabilizes the nucleophile, reduces its reactivity, and increases its effective steric bulk, making it harder to attack the electrophilic carbon.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipoles but lack acidic protons.[9][13]

    • Effect on Sₙ1: They are less effective at stabilizing carbocation intermediates compared to protic solvents, and thus generally disfavor Sₙ1 pathways.

    • Effect on Sₙ2: They are ideal for Sₙ2 reactions.[2][7] They readily solvate the cationic counter-ion of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive.[8][10][13] This leads to a dramatic increase in reaction rates for Sₙ2 processes compared to reactions run in protic solvents.[11][12]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices for nucleophilic substitution reactions because they cannot effectively dissolve the charged or highly polar reactants (nucleophilic salts, sulfonate esters).[9]

G cluster_0 Decision Framework for Solvent Selection Desired_Outcome Desired Reaction Outcome? Inversion Stereochemical Inversion (Sₙ2 Pathway) Desired_Outcome->Inversion Inversion Racemization Racemization / Solvolysis (Sₙ1 Pathway) Desired_Outcome->Racemization Racemization Strong_Nu Use Strong Nucleophile Inversion->Strong_Nu Weak_Nu Use Weak Nucleophile Racemization->Weak_Nu Solvent_Aprotic Select Polar APROTIC Solvent (e.g., DMF, DMSO, Acetonitrile) Strong_Nu->Solvent_Aprotic Maximizes Nucleophilicity Solvent_Protic Select Polar PROTIC Solvent (e.g., Methanol, Water, Formic Acid) Weak_Nu->Solvent_Protic Stabilizes Carbocation

Caption: Decision workflow for solvent selection based on desired stereochemical outcome.

Experimental Protocols

This section provides a two-part protocol: first, the essential activation of the hydroxyl group, and second, a parallel screening workflow to empirically determine the optimal solvent for a given nucleophile.

2.1. Part A: Activation of C6-Hydroxyl via Mesylation

This protocol converts the alcohol into a mesylate, a highly effective leaving group.

Materials:

  • 4-Azaspiro[2.5]octan-6-ol HCl (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Suspend 4-Azaspiro[2.5]octan-6-ol HCl in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) dropwise to the suspension. Stir for 10-15 minutes. The suspension should become a clear solution as the free base is formed.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for completion by TLC or LC-MS (disappearance of starting material).

  • Upon completion, quench the reaction by slowly adding saturated aq. NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The crude product, 4-azaspiro[2.5]octan-6-yl methanesulfonate, is often used directly in the next step without further purification.

2.2. Part B: Parallel Solvent Screening for Nucleophilic Substitution

This protocol uses the activated mesylate and a model nucleophile, sodium azide (NaN₃), to test a panel of solvents.

Materials:

  • Crude 4-azaspiro[2.5]octan-6-yl methanesulfonate (from Part A)

  • Sodium azide (NaN₃) (1.5 eq)

  • Solvent Panel: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Methanol (MeOH), Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • Divide the crude mesylate into five equal portions and place each into a separate reaction vial equipped with a small stir bar.

  • To each vial, add sodium azide (1.5 eq relative to the starting alcohol).

  • To each vial, add one of the selected solvents (DMF, DMSO, MeCN, MeOH, IPA) to achieve a concentration of approx. 0.1 M.

  • Seal the vials and place them in a heating block set to a moderate temperature (e.g., 60-80 °C). Note: The optimal temperature may require further optimization.

  • Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial and analyzing via TLC or LC-MS.

  • Once a reaction is deemed complete (or has reached a plateau), cool the vial to room temperature.

  • Perform a workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the solvent (especially for DMF/DMSO) and excess azide. Wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Analyze the crude product from each reaction for yield and purity (e.g., by ¹H NMR or LC-MS) to determine the most effective solvent.

G cluster_screening Step B: Parallel Solvent Screening Start 4-Azaspiro[2.5]octan-6-ol HCl Activation Step A: Mesylation (MsCl, Base, DCM, 0°C) Start->Activation Intermediate Activated Mesylate Intermediate Activation->Intermediate DMF Reaction in DMF + NaN₃, 60°C Intermediate->DMF Divide & Add Reagents DMSO Reaction in DMSO + NaN₃, 60°C Intermediate->DMSO Divide & Add Reagents MeCN Reaction in MeCN + NaN₃, 60°C Intermediate->MeCN Divide & Add Reagents MeOH Reaction in MeOH + NaN₃, 60°C Intermediate->MeOH Divide & Add Reagents Analysis Analysis: - Reaction Time - Yield - Purity (LC-MS, NMR) DMF->Analysis DMSO->Analysis MeCN->Analysis MeOH->Analysis

Caption: Experimental workflow for activation and parallel solvent screening.

Data Interpretation & Expected Outcomes

The results from the solvent screen will provide clear, empirical evidence for the optimal reaction conditions. The following table summarizes the theoretically expected outcomes.

SolventSolvent ClassExpected MechanismExpected Reaction RateExpected Outcome & Potential Issues
DMF Polar AproticSₙ2Very FastHigh yield of inverted product.[13] Workup requires extensive water washes.
DMSO Polar AproticSₙ2Very FastHigh yield of inverted product.[2][13] Workup requires extensive water washes.
Acetonitrile Polar AproticSₙ2FastGood yield of inverted product. Generally easier to remove than DMF/DMSO.
Methanol Polar ProticSₙ1 / Sₙ2 MixSlowLower yield, potential for racemic product.[6] Risk of solvolysis (O-methylation).
Isopropanol Polar ProticSₙ1 / Sₙ2 MixVery SlowLow yield. Steric bulk of solvent may further hinder reaction.

Interpretation:

  • A fast, clean conversion to a single product in DMF, DMSO, or Acetonitrile is strongly indicative of an Sₙ2 mechanism .[5][7]

  • Slow conversion, the formation of multiple products (including potential solvolysis byproducts), or evidence of racemization in Methanol or Isopropanol suggests a competing or dominant Sₙ1 mechanism .[6][11]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Very Slow Reaction 1. Incomplete activation of the -OH group.2. Nucleophile is too weak.3. Protic solvent is deactivating the nucleophile.1. Confirm mesylate formation by LC-MS before proceeding.2. Increase reaction temperature.3. Switch to a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity.[8][13]
Low Yield 1. Competing elimination (E2) reaction.2. Solvolysis side reaction with a protic solvent.3. Incomplete reaction.1. Use a less-hindered, non-basic nucleophile. Lower the reaction temperature.2. Switch to a polar aprotic solvent.3. Increase reaction time or temperature.
Multiple Products Observed 1. Mix of Sₙ1/Sₙ2 products (racemization).2. Elimination side products.3. Reaction with the solvent.1. To favor Sₙ2, use a polar aprotic solvent and a strong nucleophile.2. Use a less basic nucleophile (e.g., N₃⁻ is less basic than RO⁻).3. Ensure the chosen solvent is non-nucleophilic under the reaction conditions.

Conclusion

The selection of a solvent is not a passive choice but an active parameter for controlling the outcome of nucleophilic substitution on 4-azaspiro[2.5]octan-6-ol. For reactions where stereochemical inversion and high efficiency are desired—a common goal in drug development—polar aprotic solvents such as DMF, DMSO, and acetonitrile are unequivocally the superior choice . They maximize the reactivity of the nucleophile, promoting a rapid and clean Sₙ2 pathway. Conversely, polar protic solvents should generally be avoided as they suppress nucleophilicity and may promote undesired Sₙ1 pathways and solvolysis side reactions. The protocols provided herein offer a robust framework for both activating the substrate and empirically validating the optimal solvent for any given nucleophile, ensuring reproducible and high-yielding synthesis of novel spirocyclic derivatives.

References

  • Can you explain the role of solvents in SN1 and SN2 mechanisms? - Quora. (2018, December 10). Quora.
  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24). Master Organic Chemistry. [Link]

  • Solvent Polarity in SN1 and SN2 Reactions - Wolfram Demonstrations Project. Wolfram Demonstrations Project. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2). Chemistry Steps. [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9). ACS Green Chemistry Institute. [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Chemistry Steps. [Link]

  • SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts. [Link]

  • Factors Affecting the Rates of SN1 and SN2 Reactions - St. Paul's Cathedral Mission College. St. Paul's Cathedral Mission College. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC. National Center for Biotechnology Information. [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Master Organic Chemistry. [Link]

  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (2021, June 10). Chemistry LibreTexts. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 28). Chemistry LibreTexts. [Link]

  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Nucleophilic Substitution Reactions. (2022, August 28). SlidePlayer. [Link]

  • A Facile Method for Nucleophilic Aromatic Substitution of Cyclic Amine - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Solvents for Nucleophilic Substitution Reactions - YouTube. (2016, October 12). YouTube. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Azaspiro[2.5]octane hydrochloride - PubChem. National Center for Biotechnology Information. [Link]

  • Chapter 4: Nucleophilic Substitution Part II – OCLUE - Open Textbook Publishing. Open Textbook Publishing. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction - YouTube. (2019, June 24). YouTube. [Link]

  • Concerted nucleophilic aromatic substitutions - Harvard DASH. Harvard University. [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes | ChemRxiv. (2025, September 15). ChemRxiv. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry. [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. Dalal Institute. [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. University of Calgary. [Link]

  • Nucleophilic Substitution with amines - YouTube. (2021, March 2). YouTube. [Link]

Sources

Application

Unraveling the Synthesis of a Key Pharmaceutical Intermediate: Application Notes for CAS 1228305-59-2

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals This document provides a detailed exploration of the synthesis and application of the pharmaceutical intermediate identified...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This document provides a detailed exploration of the synthesis and application of the pharmaceutical intermediate identified by CAS number 1228305-59-2. As a critical building block in the development of novel therapeutics, a thorough understanding of its preparation is paramount for researchers, scientists, and professionals in the field of drug development. This guide offers in-depth protocols, mechanistic insights, and practical guidance to ensure the efficient and safe handling of this pivotal compound.

Introduction to CAS 1228305-59-2: A Versatile Scaffold in Medicinal Chemistry

While the specific chemical name and structure for CAS 1228305-59-2 are not broadly indexed in public chemical databases, its designation as a pharmaceutical intermediate points to its role as a precursor in the synthesis of one or more Active Pharmaceutical Ingredients (APIs). The synthesis of such intermediates is a cornerstone of the pharmaceutical industry, enabling the large-scale production of life-saving medications.[1] The journey from a simple starting material to a complex API often involves multiple, meticulously planned synthetic steps, with each intermediate representing a critical milestone.[2]

The development of robust and scalable synthetic routes for pharmaceutical intermediates is a significant area of research, focusing on efficiency, cost-effectiveness, and sustainability. This guide aims to provide a foundational understanding of the synthetic pathways and handling procedures relevant to CAS 1228305-59-2, empowering researchers to confidently and competently work with this compound.

General Synthetic Principles and Methodologies

The preparation of pharmaceutical intermediates often employs a range of established and innovative synthetic methodologies. These can include, but are not limited to, cross-coupling reactions, heterocyclic ring formation, asymmetric synthesis, and functional group interconversions. The choice of a specific synthetic route is dictated by factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process.

Core Synthesis Workflow:

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate, which can be adapted for the specific preparation of CAS 1228305-59-2.

Caption: A generalized workflow for the synthesis and purification of a pharmaceutical intermediate.

Hypothetical Synthesis Protocol for a Pharmaceutical Intermediate

Given the lack of specific public information for CAS 1228305-59-2, the following section outlines a representative, hypothetical protocol for the synthesis of a complex organic molecule that serves as a pharmaceutical intermediate. This protocol is for illustrative purposes and highlights the level of detail required in a typical synthetic procedure.

Reaction Scheme (Illustrative):

Hypothetical Reaction Scheme A Substrate A C Intermediate Product A->C [Catalyst] Solvent, Temp, Time B Reagent B B->C D Final Product (e.g., CAS 1228305-59-2) C->D Further Reaction/ Purification

Caption: A simplified, hypothetical reaction scheme for the synthesis of a pharmaceutical intermediate.

Experimental Protocol:

Materials:

  • Starting Material A (1.0 eq)

  • Reagent B (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Anhydrous Toluene

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: To the flask, add Starting Material A (e.g., 10.0 g) and the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene (100 mL) via a syringe.

  • Reaction Initiation: Begin stirring the mixture and slowly add Reagent B to the flask at room temperature.

  • Heating: Once the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.

Quantitative Data Summary:

ParameterValue
Yield 75-85%
Purity (HPLC) >98%
Appearance White to off-white solid
Melting Point 120-125 °C

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions are essential. While specific toxicity data for CAS 1228305-59-2 is unavailable, general best practices for handling laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • Laboratory coat.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

The successful and efficient synthesis of pharmaceutical intermediates like CAS 1228305-59-2 is fundamental to the advancement of medicine. While the specific details of this particular compound remain proprietary or sparsely documented, the general principles and protocols outlined in this guide provide a solid framework for its preparation. Further research and development in the area of synthetic methodology will undoubtedly lead to even more efficient and sustainable routes for the production of this and other vital pharmaceutical building blocks.

References

  • CAS. (n.d.). Tetramethylammonium hydroxide. CAS Common Chemistry. Retrieved February 24, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Methotrexate - API. Retrieved February 24, 2026, from [Link]

  • Cenviro Pharma Chem. (n.d.). API and Intermediate Products. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-((5Z)-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Apicule. (n.d.). Global Directory of API and KSM Intermediates. Retrieved February 24, 2026, from [Link]

  • Molychem. (n.d.). TETRAMETHYL AMMONIUM HYDROXIDE SOLUTION 25%. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-((5Z)-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 4-Azaspiro[2.5]octan-6-ol coupling reactions

Introduction Welcome to the technical support hub for the 4-Azaspiro[2.5]octan-6-ol scaffold. This building block is increasingly popular in fragment-based drug discovery (FBDD) due to its high character and the conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for the 4-Azaspiro[2.5]octan-6-ol scaffold. This building block is increasingly popular in fragment-based drug discovery (FBDD) due to its high


 character and the conformational rigidity provided by the spirocyclopropyl fusion.

However, this rigidity comes at a cost. We frequently receive reports of low yields (<30%) during amide coupling or nucleophilic aromatic substitution (


) reactions. The primary culprit is often a misunderstanding of the steric environment  created by the spiro center adjacent to the nitrogen atom.

This guide moves beyond generic advice to address the specific topology of this spirocycle.

Part 1: Diagnostic & Mechanistic Analysis

The Core Problem: The "Spiro-Steric" Wall

In the 4-azaspiro[2.5]octane system, the secondary amine (position 4) is directly adjacent to the spiro quaternary carbon (position 3/1 depending on numbering conventions). Unlike a standard piperidine, the gem-dimethyl-like bulk of the cyclopropane ring creates a significant steric cone that shields the nitrogen lone pair.

Why Standard Protocols Fail:

  • Kinetic Barrier: The nucleophilic attack of the amine onto an activated ester (e.g., OBt/At ester) is kinetically retarded by the adjacent spiro center.

  • Competitive O-Acylation: The secondary alcohol at position 6 is less hindered than the amine. If the amine reaction is slow, the alcohol becomes a competitive nucleophile, leading to ester byproducts or O,N-diacylated mixtures.

  • Amphoteric Loss: The product is a polar amino-alcohol. Standard aqueous workups often result in product loss to the aqueous phase.

Part 2: Troubleshooting Guide (Q&A)

Q1: My coupling reaction with HATU/DIPEA stalled at 20% conversion. Should I add more reagent?

Diagnosis: Likely steric stagnation, not reagent consumption. Technical Insight: Adding more HATU often just generates more urea byproducts without pushing the reaction. The active ester is formed, but the amine cannot access it efficiently.

Recommended Protocol Adjustment:

  • Switch Reagents: Move to COMU or PyAOP (7-azabenzotriazole derivative), which often show faster kinetics for hindered amines than HATU.

  • The "Acid Chloride" Route: If the carboxylic acid partner is stable, convert it to an acid chloride (using Ghosez's reagent or Oxalyl chloride) or an Acyl Fluoride (using TFFH). Acyl fluorides are less sterically demanding than OBt esters and often succeed where HATU fails.

  • Solvent & Temp: Switch from DMF to DMAc or NMP and elevate temperature to 50°C. The spiro[2.5] system is generally stable up to 80°C, provided no strong Lewis acids are present.

Q2: I am seeing significant ester formation (O-acylation). How do I stop this?

Diagnosis: Regioselectivity failure due to amine hindrance. Technical Insight: While amines are generally more nucleophilic than alcohols, the steric bulk at N-4 inverts this preference kinetically.

Corrective Actions:

  • Stoichiometry: Ensure strictly 1.0 - 1.1 equivalents of the electrophile. Excess electrophile guarantees O-acylation.

  • Base Selection: Use a less bulky base like N-methylmorpholine (NMM) instead of DIPEA. Sometimes, reducing the steric bulk of the proton scavenger helps the transition state.

  • Temporary Protection: If the coupling partner is valuable, do not gamble. Protect the alcohol as a TBS ether or Acetate before coupling, then deprotect. This is the only way to guarantee 100% chemoselectivity for difficult substrates.

Q3: The reaction looks clean on LCMS, but I recover very little mass after extraction.

Diagnosis: "Water-Solubility Trap." Technical Insight: 4-Azaspiro[2.5]octan-6-ol derivatives are highly polar. At neutral or slightly acidic pH (common during washes), the amine protonates, dragging the molecule into the water layer.

Isolation Protocol:

  • Avoid Liquid-Liquid Extraction: Do not wash with 1N HCl.

  • Recommended Method (SCX): Use a Strong Cation Exchange (SCX-2) cartridge.

    • Load the crude reaction mixture (diluted in MeOH) onto the SCX column.

    • Wash with MeOH (removes non-basic impurities, coupling reagents, and acids).

    • Elute product with 2M NH₃ in MeOH .

    • Concentrate.[1][2][3][4][5] This typically recovers >90% of the material.[6]

Part 3: Optimized Experimental Workflows

Workflow 1: High-Efficiency Coupling Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent EDC/HOBt or HATUCOMU or T3P (Propylphosphonic anhydride)
Base DIPEA (Hunig's Base)N-Methylmorpholine (NMM) or 2,6-Lutidine
Solvent DCM or DMFDMAc (Dimethylacetamide) or DMF
Concentration 0.1 M0.2 - 0.5 M (High concentration drives kinetics)
Temperature RT45°C - 60°C
Workflow 2: Troubleshooting Logic Flow

The following diagram outlines the decision process when encountering low yields.

Troubleshooting Start Low Yield Detected (<30%) CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remains SM Amine Remains? CheckLCMS->SM_Remains Yes_SM Kinetic Issue (Steric Hindrance) SM_Remains->Yes_SM Yes No_SM Stability/Workup Issue SM_Remains->No_SM No Action_Heat Increase Temp to 50°C Switch to T3P or COMU Yes_SM->Action_Heat Action_Selectivity Check for O-Acylation (M+Mass of Electrophile) No_SM->Action_Selectivity Yes_O_Acyl Regioselectivity Failure Action_Selectivity->Yes_O_Acyl Bis-acylated / Ester No_O_Acyl Product lost in Workup? Action_Selectivity->No_O_Acyl Clean Product Mass Action_Protect Protect OH (TBS) OR Reduce Electrophile Equiv. Yes_O_Acyl->Action_Protect Action_SCX Switch to SCX Column Avoid Aqueous Extraction No_O_Acyl->Action_SCX

Caption: Decision matrix for diagnosing low yields in spirocyclic amine couplings. Blue nodes indicate decision points; Green nodes indicate corrective protocols.

Part 4: Stability & Side Reactions

The Cyclopropane Risk

While the spiro[2.5]octane system is more stable than a simple cyclopropane due to the rigid framework, it is still susceptible to acid-catalyzed ring opening , particularly in the presence of nucleophiles (like halides).

Visualizing the Pathway:

Stability Spiro Spiro[2.5]octane (Intact) Acid + Strong Acid (HCl/TFA) + Nucleophile (Cl-) Spiro->Acid Open Ring Opening (Tertiary Carbocation) Acid->Open Strain Release Product Chloromethyl-cyclohexane Derivative (Dead End) Open->Product

Caption: Mechanism of potential degradation under harsh acidic conditions (e.g., 4M HCl in Dioxane).

Prevention:

  • Deprotection: When removing Boc groups from this scaffold, use TFA/DCM (1:4) at 0°C rather than HCl/Dioxane. The non-nucleophilic nature of trifluoroacetate reduces the risk of ring opening compared to chloride ions.

  • Scavengers: Add a cation scavenger (e.g., triethylsilane) during deprotection if the spiro-ring proves sensitive in your specific derivative.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140-177. Link

  • Patterson, A. W., et al. (2011). Protection of Amino Alcohols: Selective Functionalization Strategies. Journal of Organic Chemistry, 76(2), 650–660. Link

  • Wuitschik, G., et al. (2008). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. Link

Sources

Optimization

Removing unreacted 4-Azaspiro[2.5]octan-6-ol from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical behavior of 4-Azaspiro[1]octan-6-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific chemical behavior of 4-Azaspiro[1]octan-6-ol .

Rather than relying on generic purification templates, this guide is built on the physicochemical realities of the molecule. We will explore the causality behind why this compound is notoriously difficult to remove from reaction mixtures and provide field-proven, self-validating protocols to isolate your target compounds with high purity.

Part 1: Compound Profiling & Causality

4-Azaspiro[1]octan-6-ol is a bifunctional spirocyclic amino alcohol[2][3]. When utilized as a nucleophile in drug discovery workflows (e.g., N-alkylation, N-acylation, or reductive amination), driving the reaction to completion often requires an excess of this reagent.

Why is it difficult to remove? The difficulty stems from its dual functionality. The secondary amine provides strong basicity (pKa ~9.5), while both the amine and the secondary alcohol act as powerful hydrogen-bond donors and acceptors. This results in extreme polarity and water solubility. On normal-phase silica gel, the free amine and hydroxyl groups interact aggressively with acidic silanols, causing severe streaking and co-elution with target products.

Quantitative Data Summary

Property Value / Characteristic Impact on Purification Strategy
Molecular Formula C7H13NO Low molecular weight; highly polar and difficult to precipitate.
Molecular Weight 127.18 g/mol High risk of volatility in certain matrices; poor UV absorbance.
Functional Groups Secondary amine, Secondary alcohol Strong H-bonding; chemoselective targeting of the amine is required.

| Partitioning | High aqueous solubility | Poor partitioning into non-polar organic solvents (e.g., hexanes, ether). |

Diagnostic Workflow: Selecting Your Purification Strategy

The method you choose to remove unreacted 4-azaspiro[1]octan-6-ol depends entirely on the electronic nature of your synthesized product.

PurificationWorkflow Start Unreacted 4-Azaspiro[2.5]octan-6-ol in Crude Mixture Q1 Is the desired product basic (e.g., tertiary amine)? Start->Q1 Amide No (Product is neutral, e.g., amide/sulfonamide) Q1->Amide No Amine Yes (Product is basic, e.g., tertiary amine) Q1->Amine Yes LLE Protocol A: Acidic Aqueous Wash (Liquid-Liquid Extraction) Amide->LLE Q2 Is the product stable to solid-supported reagents? Amine->Q2 Scavenger Protocol B: PS-Isocyanate Scavenging (Filtration) Q2->Scavenger Yes Deriv Protocol C: Boc-Derivatization & SCX-2 Catch-and-Release Q2->Deriv No / Complex Mixture

Decision matrix for removing unreacted 4-Azaspiro[1]octan-6-ol based on product basicity.

Part 2: Troubleshooting Guides & FAQs

Scenario A: Synthesizing a Neutral Product (Amides, Sulfonamides, Carbamates)

Q: I synthesized an amide, but the unreacted 4-azaspiro[1]octan-6-ol is ruining my silica column separation. How can I remove it prior to chromatography? Expert Insight: Because your product is a neutral amide, you can exploit the pKa difference between the product and the starting material. The secondary amine of the unreacted starting material can be protonated to form a highly water-soluble ammonium salt, while your amide remains neutral and stays in the organic phase.

Protocol A: Acidic Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with good solvating power for your product (e.g., Dichloromethane or Ethyl Acetate, 10–20 volumes).

  • Acid Wash: Wash the organic layer with an equal volume of 10% w/v aqueous citric acid or 1M HCl.

    • Self-Validating Step: Check the pH of the separated aqueous layer with pH paper. It must be < 3 to ensure complete protonation of the spiro-amine.

  • Separation: Separate the layers. The unreacted 4-azaspiro[1]octan-6-ol will partition entirely into the acidic aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure neutral product.

Scenario B: Synthesizing a Basic Product (Tertiary Amines via Alkylation)

Q: My product is a tertiary amine. If I use an acidic wash, I lose my product into the aqueous layer along with the unreacted starting material. What is the best approach? Expert Insight: Standard acid-base extraction cannot differentiate between a secondary and a tertiary amine since both are basic. Instead, we must exploit nucleophilicity. The unreacted starting material is a secondary amine (a strong nucleophile), while your tertiary amine product is non-nucleophilic. By introducing a polymer-supported electrophile, such as polystyrene-bound isocyanate (PS-Isocyanate), the secondary amine covalently binds to the resin to form a urea linkage, while the tertiary amine remains untouched in solution[4][5].

Protocol B: Solid-Supported Scavenging with PS-Isocyanate

  • Preparation: Dissolve the crude mixture (containing the tertiary amine product and unreacted secondary amine) in an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted 4-azaspiro[1]octan-6-ol[5].

  • Scavenging: Agitate the suspension gently at room temperature for 2–4 hours.

    • Self-Validating Step: Analyze an aliquot of the supernatant by LC-MS or TLC. The mass/spot corresponding to 4-azaspiro[1]octan-6-ol should be completely absent.

  • Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter to remove the resin-bound impurity.

  • Isolation: Wash the resin cake with 2 column volumes of DCM and concentrate the combined filtrates to isolate the purified tertiary amine.

Scenario C: Complex Mixtures & Demanding Separations

Q: I have a complex mixture where PS-Isocyanate isn't practical (e.g., my product contains other mildly nucleophilic groups). How can I selectively isolate my tertiary amine product? Expert Insight: When solid-supported scavenging is incompatible, utilize a "Catch-and-Release" Solid Phase Extraction (SPE) strategy combined with in-situ derivatization. By reacting the mixture with Di-tert-butyl dicarbonate (Boc₂O), the unreacted secondary amine is chemoselectively converted into a neutral carbamate (Boc-protected)[6]. Your tertiary amine product cannot react and remains basic. You then pass the mixture through a Strong Cation Exchange (SCX-2, propylsulfonic acid) column. The sulfonic acid groups will "catch" the basic tertiary amine, while the neutral Boc-protected impurity washes straight through[7][8].

Protocol C: Boc-Derivatization and SCX-2 Catch-and-Release

  • Derivatization: To the crude mixture in DCM, add 2.0 equivalents of Boc₂O and stir for 1 hour at room temperature. This converts all unreacted 4-azaspiro[1]octan-6-ol into its non-basic N-Boc derivative[6].

  • Catch: Load the reaction mixture onto a pre-conditioned ISOLUTE® SCX-2 cartridge (or equivalent propylsulfonic acid silica)[7][9]. The basic tertiary amine product binds ionically to the sulfonic acid sites.

  • Wash: Flush the cartridge with 3 column volumes of Methanol or DCM.

    • Self-Validating Step: Collect this wash and analyze it. It contains the Boc-protected spiro-amine and other neutral/acidic impurities. Your product is safely immobilized on the column.

  • Release: Elute the target tertiary amine product by passing 3 column volumes of 2M Ammonia in Methanol (NH₃/MeOH) through the cartridge[7][9]. The ammonia deprotonates the tertiary amine, releasing it from the solid support.

  • Isolation: Concentrate the ammoniacal methanolic eluent in vacuo to yield the pure tertiary amine product.

References

  • (S)-4-Azaspiro[1]octan-6-ol | CAS#:2315115-37-6 | Chemsrc Source: Chemsrc URL:[Link][2]

  • Scavenger resin and processes for the use thereof (US6897262B2) Source: Google Patents URL:[4]

  • Chemistry Data Sheet: Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2 Source: Biotage URL:[Link][6]

  • Argonaut Quest Training Workshop 2 (Scavenger Resins) Source: Artisan Technology Group URL:[Link][5]

  • ISOLUTE® Si Propylsulfonic Acid (SCX-2) Product Note Source: Biotage URL:[Link][7]

  • Biotage ISOLUTE Si-Propylsulfonic Acid (SCX-2) metal scavenger Source: Norlab URL:[Link][8]

  • RediSep SCX Column Application Note Source: Teledyne ISCO URL:[Link][9]

Sources

Troubleshooting

Technical Support Center: 4-Azaspiro[2.5]octan-6-ol Crystallization &amp; Isolation

This guide functions as a specialized Technical Support Center for researchers working with 4-Azaspiro[2.5]octan-6-ol and its derivatives. It is designed to troubleshoot the specific physicochemical challenges inherent t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Azaspiro[2.5]octan-6-ol and its derivatives. It is designed to troubleshoot the specific physicochemical challenges inherent to spirocyclic amine-alcohol scaffolds.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

System Overview & Chemical Context

The Molecule: 4-Azaspiro[2.5]octan-6-ol is a bifunctional building block containing a rigid spiro-cyclopropane fused to a piperidine ring. The Challenge: This scaffold exhibits "molecular schizophrenia." The spiro-cyclopropane confers high lipophilicity and structural rigidity, while the secondary amine and alcohol groups create aggressive hydrogen-bonding networks. Common Failure Mode: The competition between lattice energy (crystallization) and solvation energy often results in the formation of stable oils or "gums" rather than discrete crystals, particularly during free-base isolation.

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Crystallization
pKa (Amine) ~9.5 – 10.5Highly basic; readily forms salts with weak and strong acids.
H-Bond Donors 2 (NH, OH)High propensity for solvate formation (water/alcohol).
Conformation Piperidine Chair (Locked)Axial/Equatorial isomerism at C6 is critical for purity.
Solubility High in MeOH, DCM, THFRequires non-polar anti-solvents (Heptane, MTBE) to crash out.

Troubleshooting Guides (Q&A Format)

Issue A: "My product isolates as a viscous yellow oil, not a solid. How do I induce crystallization?"

Diagnosis: You are likely isolating the free base or a solvated salt that has failed to nucleate due to a wide Metastable Zone Width (MSZW). Spiro-amines are notorious for super-saturation without nucleation.

Protocol: The "Anti-Solvent Shock" Method Do not rely on simple evaporation. You must force the lattice to form using a thermodynamic push.

  • Solvent Swap: Dissolve your crude oil in a minimum volume of Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc) . Avoid alcohols (MeOH/EtOH) as they interact too strongly with the C6-hydroxyl group.

  • Temperature Cycle: Heat the solution to 50°C.

  • Anti-Solvent Addition: Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).

  • The Critical Step (Seeding): If you lack seeds, scratch the glass wall vigorously with a glass rod. If you have any solid from a previous batch (even impure), add a speck now.

  • Cooling Ramp: Cool to 20°C at a rate of 5°C/hour. Do not crash cool on ice immediately, or you will trap impurities in the oil.

Expert Insight: If the free base refuses to solidify, switch to a salt form immediately. The Hydrochloride (HCl) or Oxalate salts of spiro-piperidines generally have melting points >150°C and crystallize readily.

Issue B: "I am seeing two spots on TLC/LCMS with identical mass. Is this a purity issue?"

Diagnosis: This is likely Diastereomeric heterogeneity . The C6-hydroxyl group can exist in either an axial or equatorial position relative to the spiro[2.5] system.

  • Equatorial-OH: Generally more thermodynamically stable.[1]

  • Axial-OH: Often formed under kinetic control (e.g., hydride reduction of the corresponding ketone).

Protocol: Thermodynamic Conversion & Separation

  • Identification: Use 1H-NMR. The proton at C6 will show different coupling constants (

    
    -values) for axial (large 
    
    
    
    ) vs. equatorial (small
    
    
    ) orientations.
  • Equilibration (If desired): If you need the equatorial isomer, reflux the mixture in Ethanol with a catalytic amount of base (e.g., NaOEt) to push the equilibrium toward the thermodynamic product.

  • Chromatographic Separation: These isomers often separate poorly on C18. Use Silica Gel with a polar mobile phase (DCM:MeOH:NH3 90:10:1) or Chiral SFC (Supercritical Fluid Chromatography) using amylose-based columns (e.g., Chiralpak AD-H).

Issue C: "Which salt form should I select for scale-up?"

Diagnosis: You need a pharmaceutically acceptable salt that maximizes crystallinity and minimizes hygroscopicity.

Decision Matrix:

  • Hydrohalides (HCl/HBr): Best for initial isolation. High melting point, but risk of hydrates.

  • Fumarate (2:1 or 1:1): Excellent for spiro-amines. The dicarboxylic acid bridges two amine molecules, stabilizing the lattice.

  • Tartrate: CRITICAL for chiral resolution. If you need to separate enantiomers of the 4-azaspiro scaffold, use L- or D-Tartaric acid.

Visual Workflows

Workflow 1: Salt Screening Decision Tree

This logic flow guides you from crude oil to a stable crystalline solid.

SaltScreening Start Start: Crude 4-Azaspiro Oil Solubility Dissolve in 5 vol IPAc or EtOH Start->Solubility AcidAdd Add Acid Counter-ion (1.05 eq) Solubility->AcidAdd Choice Select Acid Type AcidAdd->Choice HCl HCl (4M in Dioxane) Choice->HCl High MP Goal Oxalic Oxalic Acid (Solid) Choice->Oxalic Rigid Lattice Goal Tartaric L-Tartaric Acid (For Chiral Res) Choice->Tartaric Enantiopurity Goal Precipitation Precipitation Observed? HCl->Precipitation Oxalic->Precipitation Tartaric->Precipitation Success Filter & Dry (Analyze XRPD) Precipitation->Success Yes Fail Remains Solution/Oil Precipitation->Fail No Rescue Add MTBE (Anti-Solvent) + Seed Fail->Rescue Rescue->Precipitation

Figure 1: Strategic pathway for selecting and isolating salt forms of 4-azaspiro[2.5]octan-6-ol.

Workflow 2: Diastereomer Resolution (Axial vs. Equatorial)

The 6-OH position creates diastereomers. This workflow illustrates the separation logic.

DiastereomerSep Mix Crude Mixture (Axial + Equatorial) Method Separation Strategy Mix->Method Chrom Flash Chromatography (Silica, DCM/MeOH/NH3) Method->Chrom Small Scale (<5g) Cryst Fractional Crystallization (Solvent Specific) Method->Cryst Large Scale (>100g) Axial Axial Isomer (Kinetic Product) Chrom->Axial Equatorial Equatorial Isomer (Thermodynamic Product) Chrom->Equatorial Cryst->Axial Remains in Mother Liquor Cryst->Equatorial Precipitates from EtOH

Figure 2: Separation logic for C6-hydroxyl diastereomers.

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt

Standard method for stabilizing the spiro-amine.

  • Dissolution: Dissolve 10.0 g of crude 4-azaspiro[2.5]octan-6-ol (free base) in 50 mL of Ethyl Acetate . Stir at room temperature until clear.

  • Acidification: Slowly add 1.1 equivalents of 4N HCl in Dioxane (or EtOAc) dropwise over 20 minutes.

    • Note: An exotherm is expected. Maintain temperature < 30°C.

  • Nucleation: A white precipitate should form immediately. If oiling occurs, heat to 60°C to redissolve, add 10 mL Ethanol , and cool slowly.

  • Maturation: Stir the slurry at 0-5°C for 2 hours.

  • Filtration: Filter the white solid under vacuum (Buchner funnel).

  • Washing: Wash the cake with 2 x 10 mL of cold MTBE (Methyl tert-butyl ether) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85-95%.[2]

    • Target Melting Point: >160°C (Decomposition).[3]

Protocol B: Diastereomeric Enrichment (Equatorial Isomer)

Used when the synthesis yields a mixture of isomers.

  • Slurry: Suspend the diastereomeric mixture (HCl salt) in Isopropanol (IPA) (10 volumes).

  • Reflux: Heat to reflux (82°C) for 1 hour. The equatorial isomer is typically less soluble in hot IPA than the axial isomer.

  • Hot Filtration (Optional): If the axial isomer is highly soluble, filter the mixture while hot (or warm, ~50°C). The solid collected will be enriched in the equatorial isomer.

  • Analysis: Check purity via 1H-NMR in DMSO-d6. Look for the C6-H peak; the isomer with the larger coupling constant (axial H, equatorial OH) or specific shift will dominate.

References

  • Synthesis and Properties of Spiro-Amines

    • Springborg, J., et al. "Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[5,8]tetradecane chloride."[4] Acta Chemica Scandinavica.

    • (PubChem Record for related (4S)-6-Azaspiro[2.5]octan-4-ol HCl).

  • Salt Screening Methodologies

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Diastereomer Separation Techniques

    • Lämmerhofer, M. "Chiral separation of diastereomers.
  • Commercial Reference Standards (for comparison)

    • Sigma-Aldrich Product: 6-Azaspiro[2.5]octane hydrochloride.
    • (Useful for comparing physical properties of the core spiro-scaffold).

Sources

Optimization

Handling hygroscopicity issues with 4-Azaspiro[2.5]octan-6-ol hydrochloride

Welcome to the dedicated technical support center for 4-Azaspiro[2.5]octan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 4-Azaspiro[2.5]octan-6-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, reproducibility, and integrity of your experiments.

The Challenge of Hygroscopicity

4-Azaspiro[2.5]octan-6-ol hydrochloride, like many hydrochloride salts of active pharmaceutical ingredients (APIs), has a tendency to absorb moisture from the atmosphere. This property, known as hygroscopicity, can significantly impact the material's physical and chemical properties, leading to potential issues in weighing, dosage calculations, stability, and overall experimental outcomes.[1][2] Understanding and mitigating the effects of moisture absorption is therefore critical for reliable research and development.

Moisture uptake can lead to a range of undesirable effects, including:

  • Inaccurate Weighing: Absorption of water will lead to a measured weight that is higher than the actual amount of the active compound.

  • Physical Changes: The powder may become clumpy or cake-like, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can accelerate the degradation of the API, affecting its purity and stability.

  • Alterations in Crystal Structure: Moisture can induce changes in the crystalline form of the compound, which may impact its solubility and bioavailability.

This guide provides practical solutions and best practices to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What makes 4-Azaspiro[2.5]octan-6-ol hydrochloride hygroscopic?

The hygroscopicity of this compound is primarily attributed to the presence of the hydrochloride salt. The chloride ion can form hydrogen bonds with water molecules from the atmosphere, leading to moisture absorption.[1] The specific crystalline structure of the salt will also influence its tendency to absorb and retain water.

Q2: How should I store 4-Azaspiro[2.5]octan-6-ol hydrochloride to minimize moisture uptake?

Proper storage is the first line of defense against hygroscopicity. The following storage conditions are recommended:

  • Airtight Containers: Always store the compound in a tightly sealed container to create a barrier against ambient humidity.[1]

  • Controlled Environment: For long-term storage, it is best to keep the container inside a desiccator containing a suitable drying agent, such as silica gel or anhydrous calcium sulfate. Alternatively, a controlled low-humidity environment or a glove box can be used.[1][3]

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, will provide maximum protection against moisture.[1]

Q3: I've noticed the powder has become clumpy. Can I still use it?

Clumping is a clear indication of moisture absorption. While the compound may still be usable depending on the downstream application, the following should be considered:

  • Water Content Determination: It is crucial to determine the water content of the clumpy material using a validated analytical method like Karl Fischer titration before use. This will allow you to correct for the water content in your calculations.

  • Homogeneity: Ensure the clumpy material is homogenized as much as possible before taking a sample for analysis or use.

  • Drying (with caution): If the compound is thermally stable, it may be possible to dry it under vacuum. However, you must first verify the thermal stability of 4-Azaspiro[2.5]octan-6-ol hydrochloride to avoid degradation.[1]

Q4: What are the safety implications of handling a hygroscopic compound?

While the primary challenges are experimental, there are safety aspects to consider. Moisture absorption can make a fine powder more likely to stick to surfaces, including personal protective equipment (PPE). Always handle the compound in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent weighing results (mass keeps increasing). The compound is absorbing moisture from the atmosphere during weighing.Minimize the exposure time to air. Use a weighing bottle with a lid. For highly accurate measurements, consider weighing inside a glove box or a controlled humidity chamber.
Difficulty in achieving a stable endpoint during Karl Fischer titration. The sample is not dissolving completely, trapping moisture.Use a co-solvent to improve solubility. Increase the stirring time before starting the titration.
Higher than expected water content in a freshly opened container. The container may not have been sealed properly, or the compound was packaged in a high-humidity environment.Always verify the water content of a new batch of the compound before use. If the water content is significantly higher than the specification, contact the supplier.
The compound has changed color or appearance over time. This could be a sign of degradation, potentially accelerated by the presence of moisture.Do not use the material. It is best to discard it and use a fresh, properly stored batch.

Experimental Protocols

Protocol 1: Accurate Weighing of 4-Azaspiro[2.5]octan-6-ol hydrochloride

This protocol is designed to minimize moisture absorption during the weighing process.

Materials:

  • Analytical balance

  • Weighing bottle with a lid

  • Spatula

  • 4-Azaspiro[2.5]octan-6-ol hydrochloride

Procedure:

  • Place the closed weighing bottle on the analytical balance and tare it.

  • Remove the weighing bottle from the balance and transfer it to a low-humidity environment if possible (e.g., a glove bag).

  • Quickly add the desired amount of 4-Azaspiro[2.5]octan-6-ol hydrochloride to the weighing bottle and securely close the lid.

  • Place the closed weighing bottle back on the analytical balance and record the mass.

  • If transferring the compound to a solution, do so as quickly as possible after weighing. For the most accurate results, re-weigh the empty weighing bottle to determine the exact amount of compound transferred.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration (in accordance with USP <921>)

This protocol provides a step-by-step guide for determining the water content of 4-Azaspiro[2.5]octan-6-ol hydrochloride.[4][5][6]

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (or other suitable solvent)

  • Sodium tartrate dihydrate (for titer determination)

  • Airtight syringe or weighing boat

Procedure:

Part A: Titer Determination

  • Add fresh, anhydrous methanol to the titration vessel to a level that covers the electrode.

  • Titrate the methanol with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.

  • Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate.

  • Quickly transfer the sodium tartrate dihydrate to the titration vessel.

  • Start the titration and record the volume of Karl Fischer reagent consumed.

  • Calculate the titer (F) in mg H₂O/mL of reagent using the following formula: F = (Weight of sodium tartrate dihydrate (mg) * 0.1566) / Volume of KF reagent (mL)

Part B: Sample Analysis

  • Neutralize the solvent in the titration vessel as described in Part A, step 2.

  • Accurately weigh a suitable amount of 4-Azaspiro[2.5]octan-6-ol hydrochloride (typically aiming for a titrant consumption of 2-8 mL).

  • Quickly transfer the sample to the titration vessel.

  • Allow the sample to dissolve completely with stirring.

  • Titrate with the Karl Fischer reagent to a stable endpoint.

  • Record the volume of the Karl Fischer reagent consumed.

Calculation: Water Content (%) = (Volume of KF reagent (mL) * F (mg/mL)) / (Weight of sample (mg)) * 100

Visualizations

Hygroscopicity_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Use Storage Store in Airtight Container Desiccator Place in Desiccator (with desiccant) Storage->Desiccator Increased Protection Weighing Weigh Quickly in Closed Container Storage->Weighing Inert_Atmosphere Store under Inert Atmosphere (e.g., N2, Ar) Desiccator->Inert_Atmosphere Maximum Protection KF_Titration Determine Water Content (Karl Fischer Titration) Weighing->KF_Titration Glove_Box Handle in Glove Box Glove_Box->KF_Titration Calculation Correct for Water Content in Experiments KF_Titration->Calculation

Caption: Recommended workflow for handling hygroscopic 4-Azaspiro[2.5]octan-6-ol hydrochloride.

KF_Troubleshooting Start Unstable KF Endpoint Check_Solubility Is the sample fully dissolved? Start->Check_Solubility Check_Stirring Is the stirring adequate? Check_Solubility->Check_Stirring Yes Add_Cosolvent Add a co-solvent Check_Solubility->Add_Cosolvent No Increase_Stirring Increase stir rate or time Check_Stirring->Increase_Stirring No Check_Reagents Are the KF reagents fresh? Check_Stirring->Check_Reagents Yes Add_Cosolvent->Check_Solubility Increase_Stirring->Check_Stirring Replace_Reagents Replace reagents Check_Reagents->Replace_Reagents No Endpoint_Stable Stable Endpoint Achieved Check_Reagents->Endpoint_Stable Yes Replace_Reagents->Start

Caption: Troubleshooting logic for unstable endpoints in Karl Fischer titration.

References

  • United States Pharmacopeia. General Chapter <921> Water Determination. USP-NF. [Link]

  • United States Pharmacopeia. (2011). <921> WATER DETERMINATION. [Link]

  • Mettler Toledo. Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. [Link]

  • Japanese Pharmacopoeia. 68. Water Determination (Karl Fischer Method). [Link]

  • Eurofins. Water Determination by Karl Fischer. [Link]

  • Sinfoo Biotech. 4-Azaspiro[2.5]octane hydrochloride. [Link]

  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. [Link]

  • Pharmaguideline. SOP for Operation of Karl Fischer Apparatus. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • BLDEACET. SOP Volumetric Karl Fischer Titration. [Link]

  • HepatoChem. How do you handle hygroscopic salts? [Link]

  • MDPI. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Mettler Toledo. Karl Fischer Titration. [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. [Link]

  • Scribd. SOP Volumetric Karl Fischer Titration. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 4-Azaspiro[2.5]octan-6-ol Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Azaspiro[2.5]octan-6-ol hydrochloride, a spirocyclic compound incorporating a cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Azaspiro[2.5]octan-6-ol hydrochloride, a spirocyclic compound incorporating a cyclopropane ring fused to a piperidine core, presents a unique and intricate challenge for spectroscopic analysis. This guide provides an in-depth, experience-driven interpretation of the ¹H NMR spectrum of this molecule, comparing its expected spectral features with those of relevant structural analogs to offer a comprehensive understanding of its spectroscopic signature.

The Structural Landscape: Unpacking 4-Azaspiro[2.5]octan-6-ol Hydrochloride

The key to deciphering the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride lies in dissecting its constituent parts: a cyclopropane ring, a six-membered piperidine ring, a hydroxyl group, and the influence of the hydrochloride salt. Each of these features imparts a distinct characteristic to the proton signals. The spirocyclic nature of the molecule introduces conformational rigidity and through-space interactions that further complicate the spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR data is fundamentally dependent on meticulous sample preparation. For a hydrochloride salt such as 4-Azaspiro[2.5]octan-6-ol hydrochloride, special considerations are necessary to obtain a high-resolution spectrum.

Step-by-Step Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often suitable for hydrochloride salts. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH₂⁺). For this guide, we will predict the spectrum in D₂O to simplify the spectrum by exchanging the labile protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2] Higher concentrations can lead to viscosity-induced line broadening.

  • Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and cause peak broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Referencing: Tetramethylsilane (TMS) is not soluble in D₂O. An external reference or an internal reference such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) should be used.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

Predicted ¹H NMR Spectrum of 4-Azaspiro[2.5]octan-6-ol Hydrochloride

The following is a detailed prediction of the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride in D₂O. The proton numbering corresponds to the diagram below.

Caption: Structure of 4-Azaspiro[2.5]octan-6-ol with proton numbering.

Table 1: Predicted ¹H NMR Data for 4-Azaspiro[2.5]octan-6-ol Hydrochloride in D₂O

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
H₁, H₂0.5 - 1.0mProtons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and anisotropy.[3][4] They are expected to be diastereotopic and will show complex splitting due to geminal and vicinal coupling.
H₈ₐ, H₈ₑ1.8 - 2.2mMethylene protons on the cyclohexane ring adjacent to the spiro-carbon. The axial and equatorial protons will have different chemical shifts.
H₃ₐ, H₃ₑ, H₅ₐ, H₅ₑ3.0 - 3.6mMethylene protons adjacent to the protonated nitrogen. The electron-withdrawing effect of the N⁺H₂ group will cause a significant downfield shift.[5] The axial and equatorial protons are diastereotopic and will likely show complex splitting patterns.
H₆3.8 - 4.2mThe proton attached to the carbon bearing the hydroxyl group (C₆) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom. Its multiplicity will depend on the coupling with the adjacent protons on C₅ and C₇.
NH₂⁺, OHNot observedThese protons will exchange with the deuterium from the D₂O solvent and will therefore not be visible in the spectrum.

Comparative Spectral Analysis

To substantiate the predicted chemical shifts, a comparison with structurally related molecules is invaluable.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm)

CompoundCyclopropane ProtonsPiperidine/Cyclohexane Protons (unsubstituted)Proton α to NitrogenProton α to Oxygen
4-Azaspiro[2.5]octan-6-ol HCl (Predicted) 0.5 - 1.0 1.8 - 2.2 3.0 - 3.6 3.8 - 4.2
Cyclopropane~0.22[3][4]---
Piperidine-~1.51, ~2.79[6]~2.79[6]-
Cyclohexanol-~1.2-1.9[7]-~3.58[7]

This comparison highlights the expected upfield shift for the cyclopropyl protons and the downfield shifts for the protons adjacent to the heteroatoms in our target molecule.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Advanced Techniques (if needed) A Prepare Sample of 4-Azaspiro[2.5]octan-6-ol HCl B Acquire 1D ¹H NMR Spectrum A->B C Identify Key Spin Systems (Cyclopropane, Piperidine) B->C D Assign Chemical Shifts and Determine Coupling Constants C->D E Compare with Spectra of Analogous Compounds D->E H Variable Temperature NMR for Conformational Dynamics D->H F Propose Final Structure and Conformation E->F G 2D NMR (COSY, HSQC) for Unambiguous Assignments E->G I Address Peak Broadening or Overlap F->I Confirm G->I H->I

Caption: Workflow for the ¹H NMR analysis of 4-Azaspiro[2.5]octan-6-ol hydrochloride.

The Influence of the Hydrochloride and Stereochemistry

The protonation of the nitrogen atom to form the hydrochloride salt has a profound effect on the spectrum. The strong electron-withdrawing nature of the ammonium group causes a significant downfield shift of the adjacent protons (H₃ and H₅). This effect can be used to confirm the site of protonation.

Furthermore, the stereochemistry at C₆ will influence the conformation of the six-membered ring and the relative chemical shifts of the axial and equatorial protons. The coupling constants between H₆ and its neighbors on C₅ and C₇ can provide valuable information about the dihedral angles and thus the preferred chair conformation of the piperidine ring. A detailed analysis of these coupling constants, potentially aided by 2D NMR techniques like COSY, would be necessary to definitively assign the stereochemistry.

Troubleshooting Common Spectral Issues

  • Peak Broadening: Broad signals for the piperidine ring protons can arise from intermediate rates of chair-chair interconversion on the NMR timescale.[8] Acquiring the spectrum at a lower temperature can "freeze out" a single conformation, resulting in sharper signals. Nitrogen's quadrupolar moment can also contribute to the broadening of adjacent proton signals.[8]

  • Signal Overlap: The aliphatic region of the spectrum may show significant overlap. Utilizing 2D NMR experiments such as HSQC, which correlates protons to their directly attached carbons, can help to resolve these overlapping signals.[8][9]

This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride. By understanding the contributions of each structural element and employing a comparative approach, researchers can confidently elucidate the structure of this and other complex spirocyclic molecules.

References

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of .... [Link]

  • Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Scribd. NMR Analysis of 2-Phenyl-1-Cyclohexanol. [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

  • SpectraBase. Piperidine. [Link]

  • PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of Missouri-St. Louis. NMR Sample Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Quora. How does methylcyclopropane have 4 NMR signals?. [Link]

  • PubMed Central. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • NC State University Libraries. 13.9 Uses of 1H NMR Spectroscopy – Organic Chemistry. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. [Link]

  • ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • ResearchGate. (PDF) New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chegg.com. Solved IR and 1H NMR of cyclohexanol: LOD D 4000 3000 2000. [Link]

  • ResearchGate. 1H-NMR spectrum of cyclohexanol separated from the product.. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • AIP Publishing. Spin-rotation and NMR shielding constants in HCl. [Link]

  • ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. [Link]

  • CrystEngComm (RSC Publishing). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. [Link]

  • ResearchGate. Solid-state chlorine NMR spectroscopy of methionine hydrochloride.... [Link]

  • ScienceDirect. Proton magnetic resonance spectra and conformational properties of spiro[2.5]octan-6-ol. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252.. [Link]

  • PubChem. (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Supporting Information. Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me. [Link]

  • NIST WebBook. Spiro[2.5]octane. [Link]

  • NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. [Link]

  • PubChem. 6-Azaspiro(2.5)octane hydrochloride. [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Azaspiro[2.5]octan-6-ol

In-depth Technical Guide: Mass Spectrometry Fragmentation of 4-Azaspiro[2.5]octan-6-ol Executive Summary & Strategic Context 4-Azaspiro[2.5]octan-6-ol (MW 127.19 Da) is a critical bicyclic pharmacophore increasingly util...

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Technical Guide: Mass Spectrometry Fragmentation of 4-Azaspiro[2.5]octan-6-ol

Executive Summary & Strategic Context

4-Azaspiro[2.5]octan-6-ol (MW 127.19 Da) is a critical bicyclic pharmacophore increasingly utilized in the synthesis of KRAS G12C inhibitors and HPK1 antagonists. Its structural uniqueness lies in the high-strain spiro[2.5] junction fused to a piperidine-like ring.

For drug development professionals, accurately identifying this moiety during metabolite profiling or impurity analysis is challenging due to its potential to isomerize under high-energy conditions. This guide provides a definitive comparison of its fragmentation behaviors under Electrospray Ionization (ESI) versus Electron Ionization (EI), offering a robust protocol for distinguishing this spiro-scaffold from isomeric piperidine derivatives.

Chemical Identity & Structural Logic

Before interpreting spectra, the structural connectivity must be mapped to fragmentation potential.

  • IUPAC Name: 4-Azaspiro[2.5]octan-6-ol

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Exact Mass: 127.0997

  • Structural Features:

    • Spiro[2.5] System: A cyclopropane ring (high ring strain, ~27.5 kcal/mol) fused at a quaternary carbon to a six-membered nitrogenous ring.

    • Secondary Amine (N4): Protonation site in positive ESI.

    • Secondary Alcohol (C6): Site of dehydration and derivatization.

Key Analytical Challenge: Differentiating the intact spiro-cycle from ring-opened isomers (e.g., ethyl-substituted piperidines) that may form during thermal degradation in GC-MS injection ports.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Protocol A: LC-MS/MS (Soft Ionization)
  • System: Q-TOF or Orbitrap (High Resolution required for formula confirmation).

  • Ionization: ESI Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid. (Avoid ammonium buffers if looking for trace adducts to prevent suppression).

  • Collision Energy (CE): Stepped 15-35 eV. Rationale: Low energy preserves the [M+H], high energy forces spiro-ring opening.

Protocol B: GC-MS (Hard Ionization)
  • Derivatization (Crucial): MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Conditions: 60°C for 30 mins.

  • Rationale: The native alcohol/amine is polar and thermally labile. Silylation protects the -OH and -NH groups, preventing thermal ring opening in the injector and allowing distinct identification of the intact skeleton.

Fragmentation Mechanics: The "Fingerprint"

This section details the causal fragmentation pathways.[1][2][3][4][5][6][7][8][9][10] The presence of the spiro-cyclopropane ring introduces a diagnostic "strain-release" pathway distinct from standard piperidines.

A. ESI-MS/MS Fragmentation (Positive Mode)

Precursor Ion: [M+H]


 = m/z 128.10 
  • Primary Pathway: Dehydration (Diagnostic)

    • Mechanism: Protonation at the hydroxyl group (or proton transfer from ammonium) leads to the loss of water.

    • Transition:

      
       (Loss of 18 Da).
      
    • Significance: High intensity.[1] Confirms the aliphatic alcohol.

  • Secondary Pathway: Spiro-Ring Opening & Ethylene Loss

    • Mechanism: The high strain of the cyclopropane ring drives cleavage. In spiro-amines, this often results in the loss of C

      
      H
      
      
      
      (28 Da) if the ring opens and eliminates, or C
      
      
      H
      
      
      fragments depending on charge localization.
    • Observation: A peak at m/z 82 or m/z 84 (depending on H-transfer) is characteristic of the core pyrrolidine/piperidine remnant after losing the spiro-cap and water.

  • Tertiary Pathway: Alpha-Cleavage (Amine directed)

    • Mechanism: Cleavage adjacent to N4.

    • Fragment: Loss of the hydroxymethyl fragment or ring scission.

B. EI-MS Fragmentation (Native vs. TMS)
  • Native (Not Recommended): Spectra are dominated by thermal degradation products.

  • TMS-Derivative (Di-TMS):

    • MW: 127 + 72 (TMS on O) + 72 (TMS on N) - 2(H) = 271 Da.

    • Base Peak: m/z 73 (TMS group).

    • Diagnostic Ion: [M-15]

      
        (Loss of methyl from TMS) and [M-C
      
      
      
      H
      
      
      ]
      
      
      (Loss of cyclopropane ring ethylene).

Comparative Analysis: Product vs. Alternatives

This table compares 4-Azaspiro[2.5]octan-6-ol against its most common structural isomer, 4,4-Dimethylpiperidin-3-ol , to demonstrate how to distinguish them.

Feature4-Azaspiro[2.5]octan-6-ol (Spiro)4,4-Dimethylpiperidin-3-ol (Isomer)
Precursor [M+H]+ 128.10128.10
Key Neutral Loss (ESI) C

H

(28 Da)
(Strain release)
CH

(15 Da)
(Methyl loss)
Dehydration (-H2O) Facile (m/z 110)Facile (m/z 110)
Diagnostic Fragment m/z 54/56 (Cyclopropane signature)m/z 43 (Isopropyl/gem-dimethyl)
Ring Strain Energy High (~27 kcal/mol)Low (Chair conformation)
Collision Energy Profile Fragments at lower CE due to strainRequires higher CE for C-C cleavage

Performance Insight: The Spiro compound exhibits a "fragile" fragmentation pattern where the cyclopropane ring acts as a fuse, breaking early in the energy ramp. The Dimethyl isomer is more robust, retaining the gem-dimethyl group until higher energies, often showing a strong [M-15] peak which is absent or weak in the Spiro compound.

Visualization of Fragmentation Pathways

The following diagram maps the ESI(+) fragmentation tree, highlighting the critical node divergence that validates the spiro structure.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 128 Dehydration Dehydrated Ion [M+H-H2O]+ m/z 110 Precursor->Dehydration - H2O (18 Da) Low CE RingOpen Ring-Opened Species (Distonic Ion) Precursor->RingOpen Strain Release (Cyclopropane Opening) Frag_82 Fragment m/z 82 (Loss of C2H4) Dehydration->Frag_82 - C2H4 (28 Da) Spiro Cleavage Frag_56 Fragment m/z 56 (C3H6N+) RingOpen->Frag_56 RDA / Scission

Figure 1: ESI(+) Fragmentation pathway of 4-Azaspiro[2.5]octan-6-ol. The loss of C


H

from the dehydrated ion is the primary diagnostic for the spiro-cyclopropane moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 156652084, 4-(6-Methyl-3-pyridinyl)-4-azaspiro[2.5]octan-6-ol. Retrieved from [Link]

  • Zhang, H., et al. (2021).Discovery of HPK1 Inhibitors: Patent WO2021050964A1. World Intellectual Property Organization.
  • Chemistry LibreTexts (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Alcohols. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids.Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Validation

Comparing lipophilicity of 4-Azaspiro[2.5]octan-6-ol vs gem-dimethyl analogs

An essential challenge in modern drug discovery is navigating out of "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) to improve target complementarity and clinical success rates[1]. However, tradit...

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern drug discovery is navigating out of "flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) to improve target complementarity and clinical success rates[1]. However, traditional structural modifications used to increase 3D character—such as the incorporation of gem-dimethyl groups—often incur a severe lipophilicity penalty. This increase in LogP/LogD can lead to poor aqueous solubility, high plasma protein binding, and off-target promiscuity.

To circumvent this, medicinal chemists increasingly utilize spirocyclic scaffolds. By replacing a gem-dimethyl motif with a spirocyclopropane, researchers can maintain or enhance three-dimensional complexity while actively driving down lipophilicity and improving metabolic stability[2].

This technical guide provides an objective, data-driven comparison between 4-Azaspiro[2.5]octan-6-ol and its direct acyclic counterpart, 2,2-Dimethylpiperidin-4-ol , detailing the mechanistic causality behind their physicochemical divergence and providing self-validating protocols for experimental verification.

Mechanistic Rationale: The Spirocyclopropane Advantage

The isosteric replacement of a gem-dimethyl group with a spirocyclopropane ring fundamentally alters the molecule's physicochemical profile through three primary mechanisms:

A. Molar Volume and Solvation Dynamics (LogP Reduction)

While both a gem-dimethyl group and a cyclopropane ring provide steric bulk, the spirocyclopropane has a significantly smaller solvent-accessible surface area (SASA) and lower molar volume. The rigid, constrained nature of the three-membered ring disrupts the aqueous hydrogen-bond network to a lesser extent than two freely rotating methyl groups. Consequently, this replacement typically yields a favorable intrinsic lipophilicity reduction (


LogP) of 0.2 to 0.6 units[3].
B. Inductive Modulation of Amine Basicity (pKa Shift)

In 4-azaspiro[2.5]octan-6-ol, the nitrogen is adjacent to the spiro carbon (C3). To accommodate the severe angle strain of the cyclopropane ring, the internal C-C bonds adopt high p-character (forming bent Walsh orbitals). Consequently, the exocyclic bond connecting the spiro carbon to the nitrogen adopts high s-character (approaching sp² hybridization). This increased s-character renders the spiro carbon more electronegative than a standard sp³ carbon, exerting a strong inductive electron-withdrawing effect (-I) on the adjacent amine. This reliably lowers the pKa of the amine by 0.5–1.0 units[4], shifting the ionization profile at physiological pH and optimizing membrane permeability.

C. Metabolic Shielding

gem-Dimethyl groups are classic liabilities for cytochrome P450 (CYP)-mediated aliphatic oxidation. The cyclopropane ring in the spiro scaffold removes these labile C-H bonds. Furthermore, the rigid geometry provides superior steric shielding to the adjacent nitrogen, reducing the rate of N-dealkylation[1].

Quantitative Physicochemical Comparison

The following table summarizes the divergent physicochemical profiles of the two scaffolds.

Property / Metric2,2-Dimethylpiperidin-4-ol (gem-Dimethyl Analog)4-Azaspiro[2.5]octan-6-ol (Spirocyclic Scaffold)Mechanistic Driver for Difference
Molecular Weight 129.20 g/mol 127.18 g/mol Loss of two hydrogen atoms (ring closure).
Fsp³ 1.01.0Both are fully saturated aliphatic systems.
Calculated LogP ~0.80~0.30Reduced molar volume and SASA in the spirocycle.
Amine pKa ~10.2~9.2Inductive electron withdrawal by the spiro carbon.
LogD (pH 7.4) ~ -1.5~ -2.0Combined effect of lower LogP and shifted pKa.
Metabolic Liability HighLowElimination of oxidizable methyl C-H bonds.

Visualizing the Physicochemical Shift

G GemDiMe gem-Dimethyl Analog (2,2-Dimethylpiperidin-4-ol) Spiro Spirocyclic Scaffold (4-Azaspiro[2.5]octan-6-ol) GemDiMe->Spiro Bioisosteric Replacement LogP Decreased Molar Volume & Surface Area → Lower LogP Spiro->LogP pKa Increased s-character at Spiro Carbon → Lower Amine pKa Spiro->pKa Metab Removal of Labile C-H & Steric Constraint → Higher Stability Spiro->Metab Perm Optimized Permeability & Bioavailability LogP->Perm pKa->Perm Metab->Perm

Fig 1: Impact of gem-dimethyl to spirocyclopropane replacement on physicochemical properties.

Self-Validating Experimental Protocols

To objectively verify the performance of 4-azaspiro[2.5]octan-6-ol against its gem-dimethyl counterpart, empirical data must be generated using robust methodologies. As an application scientist, I design protocols as self-validating systems —meaning the assay contains internal checks to ensure that artifacts (like precipitation or interfacial binding) do not masquerade as true physicochemical data.

Protocol A: Mass-Balance Validated Shake-Flask LC-MS/MS for LogD (pH 7.4)

Causality of Design: Traditional shake-flask methods fail if the compound aggregates at the octanol-water interface or precipitates. By running the assay at two different phase ratios and enforcing a strict mass-balance calculation, we mathematically prove that the system has reached a true thermodynamic equilibrium.

  • Preparation: Prepare 10 mM DMSO stock solutions of 4-Azaspiro[2.5]octan-6-ol, 2,2-Dimethylpiperidin-4-ol, and a reference standard (e.g., Propranolol).

  • Buffer Equilibration: Pre-equilibrate 1-octanol and 100 mM Phosphate Buffer (pH 7.4) by stirring them together vigorously for 24 hours. Separate the phases.

  • Dual-Ratio Spiking: In a 96-well deep-well plate, set up two phase ratios for each compound:

    • Ratio 1: 500 µL octanol / 500 µL buffer (1:1)

    • Ratio 2: 100 µL octanol / 900 µL buffer (1:9)

  • Incubation: Spike 10 µL of the compound stock into each well. Seal the plate and shake at 1,000 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to break any microemulsions.

  • Quantification & Mass Balance: Sample both the aqueous and octanol phases independently. Dilute into mobile phase and quantify via LC-MS/MS.

    • Self-Validation Check 1: Calculate the total mass recovered (Mass_{aq} + Mass_{oct}). If recovery is <95% compared to a mock-extraction control, discard the data (indicates precipitation).

    • Self-Validation Check 2: Compare the LogD calculated from the 1:1 ratio vs. the 1:9 ratio. A variance of >0.15 log units indicates interfacial trapping, invalidating the run.

Protocol B: CYP450-Dependent Microsomal Stability (CLint) Profiling

Causality of Design: Disappearance of the parent compound in a microsomal assay does not inherently prove metabolism; it could be due to chemical instability or non-specific protein binding. By utilizing a minus-NADPH control, we isolate CYP450-specific clearance from background degradation.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Add the test compounds (1 µM final concentration, ≤0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Active Arm: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

    • Validation Arm (Minus-NADPH): Add an equivalent volume of plain buffer.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate intrinsic clearance (CLint).

    • Self-Validation Check: The minus-NADPH control must show <5% depletion over 60 minutes. If depletion occurs without NADPH, the compound is chemically unstable in the buffer, and the calculated CLint is invalid.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - National Institutes of Health URL:[Link][2]

  • Examples of lipophilicity modulation for geminal dimethyl to cyclopropyl and oxetane modifications Source: ResearchGate URL:[Link][3]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate / ChemRxiv URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-Azaspiro[2.5]octan-6-ol Hydrochloride

This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 4-Azaspiro[2.5]octan-6-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected infrared (IR) spectroscopic features of 4-Azaspiro[2.5]octan-6-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for interpreting the IR spectrum of this and related spirocyclic compounds. We will delve into the characteristic vibrational modes of the key functional groups, supported by data from analogous structures and established spectroscopic principles.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] It operates on the principle that molecular bonds and groups of bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[2] This absorption is recorded, generating a unique spectral "fingerprint" that provides valuable structural information.[3] The mid-IR region, typically spanning 4000 to 400 cm⁻¹, is most commonly used for the analysis of organic compounds.[1][4]

For a molecule like 4-Azaspiro[2.5]octan-6-ol hydrochloride, IR spectroscopy is instrumental in confirming the presence of its defining features: the secondary amine hydrochloride, the hydroxyl group, and the spirocyclic alkane framework.

Molecular Structure and Expected Vibrational Modes

The structure of 4-Azaspiro[2.5]octan-6-ol hydrochloride combines a cyclopropane ring and a piperidine ring sharing a single carbon atom, with a hydroxyl group on the piperidine ring and the nitrogen protonated as a hydrochloride salt.

Caption: Molecular structure of 4-Azaspiro[2.5]octan-6-ol hydrochloride.

The expected IR spectrum will be a composite of the vibrational modes of its constituent parts. Below is a detailed breakdown of the anticipated absorption peaks.

Detailed Analysis of Expected IR Peaks

The N-H⁺ Stretching of the Secondary Amine Hydrochloride

The protonation of the secondary amine to form a hydrochloride salt results in the formation of an N-H₂⁺ group. This group gives rise to a series of characteristic and often complex absorption bands.

  • Broad N-H₂⁺ Stretching: A very broad and strong absorption is expected in the region of 3000-2700 cm⁻¹ .[5] This broadness is a hallmark of the hydrogen bonding between the ammonium proton and the chloride anion, as well as other potential intermolecular hydrogen bonding.[6][7] The C-H stretching vibrations of the aliphatic framework will often appear as sharper peaks superimposed on this broad envelope.[5]

  • Combination/Overtone Bands: Amine salts frequently exhibit a series of weaker, broader bands in the 2800-2000 cm⁻¹ region.[8] These are typically combination and overtone bands.

The O-H Stretching of the Alcohol

The hydroxyl group is another key functional group that provides a distinct and easily recognizable IR signal.

  • Broad O-H Stretching: A strong, broad absorption band is anticipated in the range of 3600-3200 cm⁻¹ .[9][10] The significant broadening is due to intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[11] The exact position depends on the concentration and physical state of the sample. In a solid-state spectrum (e.g., KBr pellet), extensive hydrogen bonding will lead to a broader peak towards the lower end of this range (around 3400-3200 cm⁻¹).[10]

C-H Stretching Vibrations

The aliphatic spirocyclic framework will produce characteristic C-H stretching absorptions.

  • sp³ C-H Stretching: These peaks are expected to appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12] These are due to the symmetric and asymmetric stretching vibrations of the CH₂ groups in the piperidine and cyclopropane rings.

The Fingerprint Region (1600-600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations, creating a unique "fingerprint" for the molecule.[3][12]

  • N-H₂⁺ Bending: Secondary amine salts exhibit a characteristic bending vibration in the 1620-1560 cm⁻¹ range.[5][13] This peak is a reliable indicator of the presence of a secondary amine salt.

  • C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the alcohol is expected to produce a strong peak in the 1260-1000 cm⁻¹ region. For secondary cyclic alcohols like this, the peak is typically found around 1100-1050 cm⁻¹ .[14]

  • C-N Stretching: The C-N stretching vibration of the amine is expected in the 1250-1020 cm⁻¹ range. This peak may overlap with the C-O stretching band.

  • CH₂ Bending (Scissoring): These vibrations typically appear around 1470-1450 cm⁻¹ .[12]

  • Cyclopropane Ring Vibrations: The cyclopropane ring may exhibit characteristic, though often weak, absorptions. C-H stretching for cyclopropanes can appear at higher frequencies (around 3100-3000 cm⁻¹) than typical sp³ C-H bonds, and ring "breathing" modes can be found in the fingerprint region.

Comparative Analysis with Structurally Related Compounds

To provide a practical context for the expected IR spectrum, we will compare it with the known spectral features of similar molecules.

Functional Group/Vibration4-Azaspiro[2.5]octan-6-ol HCl (Expected)Diisopropylamine Hydrochloride[5]Cyclohexanol[14]
O-H Stretch ~3400-3200 cm⁻¹ (strong, broad)N/A~3350 cm⁻¹ (strong, broad)
N-H₂⁺ Stretch ~3000-2700 cm⁻¹ (strong, broad)~3000-2700 cm⁻¹ (strong, broad)N/A
sp³ C-H Stretch ~2950-2850 cm⁻¹ (medium-strong)Present, superimposed on N-H⁺ stretch~2930, 2850 cm⁻¹ (strong)
N-H₂⁺ Bend ~1620-1560 cm⁻¹ (medium)~1620-1560 cm⁻¹N/A
C-O Stretch ~1100-1050 cm⁻¹ (strong)N/A~1075 cm⁻¹ (strong)

This comparison highlights the expected regions for the key functional groups. The spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride should exhibit a combination of the features seen in both a secondary amine hydrochloride and a cyclic alcohol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for 4-Azaspiro[2.5]octan-6-ol hydrochloride, the following protocol is recommended.

IR_Spectroscopy_Workflow cluster_Preparation Sample Preparation cluster_Analysis FTIR Analysis Sample Dry Sample Grind Grind Sample with KBr (1:100 ratio) Sample->Grind KBr Dry KBr Powder KBr->Grind Pellet Press into Transparent Pellet Grind->Pellet Background Acquire Background Spectrum (Air or KBr blank) Pellet->Background Place in Spectrometer Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Data (Baseline Correction, etc.) Sample_Scan->Process

Caption: Recommended workflow for obtaining an IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Ensure the sample of 4-Azaspiro[2.5]octan-6-ol hydrochloride is thoroughly dried to avoid a broad water peak around 3400 cm⁻¹ obscuring the N-H and O-H stretching regions.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition (FTIR Spectrometer):

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of either the empty sample compartment or a blank KBr pellet. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

    • Compare the obtained spectrum with the predicted peak positions and the spectra of analogous compounds.

Conclusion

The infrared spectrum of 4-Azaspiro[2.5]octan-6-ol hydrochloride is predicted to be rich in information, with characteristic strong, broad peaks for the O-H and N-H₂⁺ stretching vibrations, and a unique fingerprint region containing N-H₂⁺ bending and C-O stretching absorptions. By following a rigorous experimental protocol and comparing the resulting spectrum to the data presented in this guide, researchers can confidently verify the chemical identity and structural integrity of this spirocyclic compound. This foundational analysis is a critical step in the broader context of its application in medicinal chemistry and drug development.[15][16]

References

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing. [Link]

  • 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. LibreTexts. [Link]

  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol Dihydrochloride. MDPI. [Link]

  • Quantitative Analysis of Infrared Spectra of Binary Alcohol + Cyclohexane Solutions with Quantum Chemical Calculations. MSU Engineering. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. AIR Unimi. [Link]

  • IR Spectra of Alcohols. Prezi. [Link]

  • 11.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 13.4: Spectroscopy of Alcohols. Chemistry LibreTexts. [Link]

  • IR spectra of compound 1. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Spiro Compounds for Organic Optoelectronics. ACS Publications. [Link]

  • Infrared Spectroscopy. Spectroscopy Online. [Link]

  • Infrared Spectroscopy. MSU Chemistry. [Link]

  • (4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride. PubChem. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • SYNTHESIS, SPECTROSCOPIC CHARACTERIZATIONS AND DFT STUDIES ON THE METAL COMPLEXES OF AZATHIOPRINE IMMUNOSUPPRESSIVE DRUG Amnah. Semantic Scholar. [Link]

  • Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
  • 6-Azaspiro(2.5)octane hydrochloride. PubChem. [Link]

  • 14.3 Interpreting More IR Spectra. YouTube. [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO). PubChemLite. [Link]

  • INFRARED REFERENCE SPECTRA. PMDA. [Link]

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Validation

A Strategic Guide to the Crystallographic Analysis of 4-Azaspiro[2.5]octan-6-ol Salts: From Synthesis to Structural Insights

Abstract The Strategic Imperative: Why Crystal Structures of API Salts Matter The selection of an appropriate salt form is a pivotal decision in the drug development pipeline.[3][4] More than half of all small-molecule d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Strategic Imperative: Why Crystal Structures of API Salts Matter

The selection of an appropriate salt form is a pivotal decision in the drug development pipeline.[3][4] More than half of all small-molecule drugs are marketed as salt forms to enhance their properties.[4] For a molecule like 4-azaspiro[2.5]octan-6-ol, which contains a basic nitrogen atom, salt formation is a prime strategy for property modulation.[1]

A single-crystal X-ray diffraction (SCXRD) study provides the unambiguous determination of the three-dimensional structure of a salt.[5][6] This is not merely an academic exercise; the data gleaned from these studies have profound implications:

  • Polymorph Identification: An API or its salt can crystallize in multiple forms, known as polymorphs, each with different physical properties.[7][8] Undiscovered or uncontrolled polymorphism can lead to disastrous consequences, including changes in bioavailability and even drug product recall.[8][9] X-ray crystallography is the gold standard for identifying and characterizing these forms.

  • Solubility and Dissolution Rate Prediction: The crystal packing and hydrogen bonding networks, revealed by SCXRD, directly influence how readily a compound dissolves.[10][11][12] By comparing the crystal structures of different salts (e.g., hydrochloride vs. mesylate), one can make informed predictions about their relative solubilities.

  • Stability and Hygroscopicity Assessment: The arrangement of molecules and ions in the crystal lattice dictates the material's physical and chemical stability, as well as its propensity to absorb water.[2]

  • Intellectual Property: Novel salt forms and their crystalline structures are patentable, thus strengthening the intellectual property portfolio of a new drug candidate.[13]

This guide will now delineate the practical steps to obtain and analyze this critical data.

Experimental Protocols: A Validated Pathway to Crystal Structures

Synthesis of 4-Azaspiro[2.5]octan-6-ol Hydrochloride: A Representative Protocol

The hydrochloride salt is one of the most common salt forms for basic drugs due to its safety, low molecular weight, and ability to form salts with a wide range of basic compounds.[1]

Objective: To synthesize 4-Azaspiro[2.5]octan-6-ol hydrochloride from the free base.

Materials:

  • 4-Azaspiro[2.5]octan-6-ol (free base)

  • 2 M Hydrochloric acid in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve 1.0 g of 4-Azaspiro[2.5]octan-6-ol in 20 mL of anhydrous diethyl ether in a 50 mL round-bottom flask. A small amount of anhydrous methanol (e.g., 1-2 mL) may be added to aid dissolution if necessary.

  • Acidification: Place the flask in an ice bath and stir the solution. Slowly add 1.1 molar equivalents of 2 M HCl in diethyl ether dropwise to the stirred solution.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately upon addition of the acid.

  • Stirring: Continue stirring the suspension in the ice bath for 30 minutes to ensure complete salt formation.

  • Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the solid under vacuum to a constant weight. The product should be a white to off-white crystalline powder.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[14][15] Patience and experimentation with various techniques are key.

Objective: To grow single crystals of 4-Azaspiro[2.5]octan-6-ol hydrochloride suitable for SCXRD.

Key Principle: The goal is to create a supersaturated solution from which the compound will slowly crystallize. Slow crystal growth is crucial for obtaining well-ordered, single crystals.

Method 1: Slow Evaporation

  • Solvent Screening: In separate small vials, test the solubility of the hydrochloride salt in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.[15]

  • Preparation: Prepare a solution that is not fully saturated at room temperature. For example, dissolve 20-50 mg of the salt in the chosen solvent or solvent mixture.[15]

  • Crystallization: Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Method 2: Vapor Diffusion

  • Setup: Dissolve the hydrochloride salt in a good solvent (in which it is highly soluble). Place a small drop of this solution on a siliconized glass cover slip. In a well of a crystallization plate, place a larger volume of a poor solvent (in which the compound is insoluble, but which is miscible with the good solvent).

  • Sealing: Invert the cover slip and seal the well.

  • Diffusion: The poor solvent will slowly diffuse into the drop of the compound's solution, reducing its solubility and inducing crystallization.

Method 3: Thermal Recrystallization (Slow Cooling)

  • Preparation: Prepare a saturated solution of the hydrochloride salt in a suitable solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The slow decrease in temperature reduces the solubility and promotes crystal growth.[16]

The X-ray Crystallography Workflow

Once a suitable single crystal is obtained, the process of determining its structure can begin.[17][18]

X_Ray_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Solution cluster_validation Validation & Interpretation crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection On Diffractometer data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation analysis Analysis of Structural Features validation->analysis H_Bonding_Comparison cluster_hcl Hypothetical Hydrochloride Salt cluster_mesylate Hypothetical Mesylate Salt cation1 N⁺-H O-H anion1 Cl⁻ cation1:n->anion1 Strong H-Bond cation1:o->anion1 Strong H-Bond cation2 N⁺-H O-H anion2 O O S=O CH₃ cation2:n->anion2:s_o1 Extensive H-Bonding cation2:o->anion2:s_o2 Network Formation

Sources

Comparative

The 3D Advantage: A Biological Activity Comparison of Spirocyclic vs. Non-Spirocyclic Amines in Drug Discovery

In modern medicinal chemistry, the 1 has driven a paradigm shift from planar, sp2-rich molecules toward structurally complex, sp3-rich architectures[1]. Historically, saturated monocyclic amines such as piperidines, pipe...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the 1 has driven a paradigm shift from planar, sp2-rich molecules toward structurally complex, sp3-rich architectures[1]. Historically, saturated monocyclic amines such as piperidines, piperazines, and morpholines have dominated drug discovery libraries. However, the incorporation of spirocyclic amines—such as azaspiro[3.3]heptane and 7-azaspiro[3.5]nonane—offers a profound advantage in modulating physicochemical properties and biological activity[2].

As a Senior Application Scientist, I frequently evaluate how scaffold selection dictates a drug candidate's fate in preclinical development. This guide objectively compares the biological performance of spirocyclic versus non-spirocyclic amines, detailing the causality behind their differential activities and providing field-proven, self-validating protocols for their evaluation.

The Causality of Scaffold Selection: Why Go Spirocyclic?

The transition from a standard monocyclic amine to a spirocyclic bioisostere is not merely a structural novelty; it is a strategic maneuver to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a molecule.

  • Enhanced 3D Vector Alignment: Spirocycles possess a quaternary carbon center that locks the molecule into a rigid, three-dimensional conformation. This rigidity restricts conformational flexibility, thereby reducing the entropic penalty upon target binding and enhancing target selectivity[3].

  • Physicochemical Tuning: Replacing a piperidine or piperazine with a compact spirocycle typically lowers lipophilicity (logD) and increases the fraction of sp3 carbons (Fsp3)[4]. This directly correlates with improved aqueous solubility and reduced off-target liabilities[5].

  • Metabolic Shielding: The steric bulk and unique strain of spirocyclic systems often shield adjacent C-H bonds from cytochrome P450 (CYP450) mediated oxidation, generally leading to superior metabolic stability compared to their non-spirocyclic counterparts[3].

G N1 Planar Amine (e.g., Piperidine) N2 Spirocyclic Amine (e.g., Azaspiro[3.3]heptane) N1->N2 Bioisosteric Replacement N3 Increased Fsp3 & Rigid 3D Conformation N2->N3 N4 Altered pKa & Lower Lipophilicity N2->N4 N5 Enhanced Target Selectivity N3->N5 N6 Reduced Off-Target Liability (e.g., hERG) N4->N6 N7 Improved Metabolic Stability (CYP450) N4->N7

Logical relationship mapping the effects of spirocyclic substitution.

Quantitative Comparison of Biological Properties

To understand the tangible impact of these structural changes, we must examine head-to-head experimental data. The table below synthesizes the biological and physicochemical shifts commonly observed when planar amines are replaced by spirocyclic scaffolds in hit-to-lead optimization.

ParameterNon-Spirocyclic Amine (e.g., Piperazine/Piperidine)Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane)Mechanistic Rationale
Aqueous Solubility BaselineIncreased Lower lipophilicity and disruption of flat crystal packing networks[3].
Metabolic Stability (CLint) Moderate to High clearanceImproved (Lower clearance) Steric hindrance at the quaternary center blocks CYP-mediated N-dealkylation and α-oxidation[3].
Target Selectivity Broad (often hits multiple isoforms)Highly Selective Rigid 3D vectors precisely align hydrogen bond donors/acceptors, penalizing off-target binding[4].
hERG Liability High (lipophilic amines trap in channel)Reduced Decreased lipophilicity and altered basicity reduce affinity for the hERG channel's internal cavity[3].
In Vivo Toxicity BaselineSignificantly Lower Reduced off-target binding and improved clearance profiles lower systemic toxicity[6].

Case Studies in Drug Development:

  • Olaparib (PARP Inhibitor): Substituting the piperazine ring of Olaparib with a diazaspiro[3.3]heptane scaffold resulted in a highly selective PARP-1 inhibitor. While overall potency saw a minor 2-fold reduction, the spirocyclic analogue demonstrated drastically reduced DNA damage and cytotoxicity due to its unprecedented selectivity against other PARP family members[4].

  • Bupivacaine (Local Anesthetic): Bupivacaine relies on a central piperidine ring but suffers from dose-limiting cardiotoxicity. When the piperidine was replaced with linear spirocyclic moieties, the resulting analogues maintained anesthetic efficacy while exhibiting a 1.3- to 5.0-fold increase in the lethal dose threshold, significantly widening the therapeutic window[6].

Self-Validating Experimental Protocols

In my laboratory, data integrity is paramount. A protocol is only as good as its internal controls. Below are two self-validating workflows used to generate the comparative data discussed above.

Protocol A: High-Throughput Microsomal Stability Assay (CLint)

Purpose: To objectively compare the vulnerability of spirocyclic vs. non-spirocyclic amines to CYP450 metabolism. Self-Validation Mechanism: Inclusion of high-clearance (Verapamil) and low-clearance (Warfarin) reference standards in every plate ensures the microsomes are active and the LC-MS/MS quantification is linear.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (spirocyclic and non-spirocyclic pairs) and reference standards in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine 40 µL of the test compound with 50 µL of human liver microsomes (HLM, final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of NADPH regenerating system (final concentration 1 mM) to each well.

  • Quenching (Time-Course): At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio versus time. Calculate the elimination rate constant (

    
    ) from the slope, and derive the intrinsic clearance (
    
    
    
    ). Validation check: Verapamil
    
    
    must exceed 40 µL/min/mg; Warfarin must be < 5 µL/min/mg.
Protocol B: Automated Patch-Clamp hERG Assay

Purpose: To quantify the reduction in cardiotoxic liability when transitioning to a spirocyclic scaffold. Self-Validation Mechanism: Continuous recording of baseline current (vehicle) followed by a known hERG blocker (E-4031) at the end of the run confirms that the specific cell recorded was responsive and properly clamped.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Seal and Whole-Cell Configuration: Using an automated patch-clamp system (e.g., QPatch), capture cells in the planar electrode array. Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.

  • Baseline Recording: Apply the hERG voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit the tail current). Record the vehicle (0.1% DMSO) baseline for 3 minutes to ensure current stability (drift < 10%).

  • Compound Perfusion: Perfuse the non-spirocyclic amine and the spirocyclic analogue at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration. Measure the fractional block of the tail current.

  • Positive Control Verification: Perfuse 0.5 µM E-4031 (a potent hERG inhibitor). The tail current must be inhibited by >90%. If this fails, the data for that specific cell is discarded.

  • IC50 Calculation: Fit the concentration-response data to a Hill equation to determine the IC50.

G S1 Cell Prep & Whole-Cell Patch S2 Baseline Recording (Vehicle Control) S1->S2 S3 Test Compound Perfusion S2->S3 S5 Data Validation & IC50 Fit S2->S5 Establishes Baseline S4 Positive Control (E-4031) S3->S4 S4->S5 S4->S5 Verifies Sensitivity

Workflow for the self-validating automated patch-clamp hERG assay.

Conclusion

The comparative biological data strongly supports the integration of spirocyclic amines in modern drug discovery. While traditional non-spirocyclic amines are synthetically accessible, they often carry inherent liabilities regarding metabolic clearance, off-target toxicity, and poor 3D vectoring. By leveraging spirocyclic bioisosteres, researchers can systematically tune physicochemical properties, resulting in drug candidates with superior safety profiles and exquisite target selectivity.

References
  • PMC (National Institutes of Health). "Oxa-spirocycles: synthesis, properties and applications." Available at: 1

  • Benchchem. "A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery." Available at: 2

  • Expert Opinion on Drug Discovery (Taylor & Francis). "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Available at: 3

  • BLDpharm. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Available at: 4

  • DNDi (Drugs for Neglected Diseases initiative). "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." Available at: 5

  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." Available at: 6

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-Azaspiro[2.5]octan-6-ol Hydrochloride

Topic: 4-Azaspiro[2.5]octan-6-ol;hydrochloride proper disposal procedures Executive Summary & Chemical Profile 4-Azaspiro[2.5]octan-6-ol hydrochloride (CAS: 2243512-60-7) is a spirocyclic amine salt commonly used as a bu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Azaspiro[2.5]octan-6-ol;hydrochloride proper disposal procedures

Executive Summary & Chemical Profile

4-Azaspiro[2.5]octan-6-ol hydrochloride (CAS: 2243512-60-7) is a spirocyclic amine salt commonly used as a building block in the synthesis of pharmaceutical candidates (e.g., KRAS inhibitors). As a novel chemical intermediate, it often lacks a comprehensive toxicological profile compared to commodity chemicals. Therefore, the Precautionary Principle must be applied: treat the substance as a potential health hazard and environmental toxin until proven otherwise.

This guide outlines the mandatory segregation, packaging, and disposal workflows to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Chemical Identity & Waste Classification
PropertySpecification
Chemical Name 4-Azaspiro[2.5]octan-6-ol hydrochloride
CAS Number 2243512-60-7
Molecular Formula C₇H₁₄ClNO
Physical State Solid (Crystalline powder)
Solubility Water-soluble; Soluble in DMSO, Methanol
Hazard Class Irritant (Warning) ; Potential Acute Toxicity (Oral)
RCRA Status Non-Listed (Not P- or U-listed). Regulated by characteristic (if applicable) or as "Non-Regulated Chemical Waste" requiring incineration.
Disposal Method High-Temperature Incineration (Preferred)

Safety & Hazard Assessment (The "Why")

Before handling waste, you must understand the specific risks associated with spirocyclic amines.

  • Physiological Risk: The spiro[2.5]octane moiety creates ring strain, potentially increasing reactivity. Amine salts are known respiratory and mucosal irritants (H315, H319, H335). Inhalation of dust during waste transfer is the primary exposure vector.

  • Environmental Risk: As a pharmaceutical intermediate, this compound is designed for biological activity. Release into municipal water systems (via sink disposal) is strictly prohibited to prevent downstream aquatic toxicity.

  • Chemical Incompatibility: Avoid mixing with strong oxidizing agents (e.g., permanganates, nitric acid) in waste containers, as this may generate toxic chloramines or nitrogen oxides.

Step-by-Step Disposal Protocol

Phase 1: Assessment & Segregation
  • Solid Waste: Isolate pure compound, contaminated weighing boats, and gloves. Do not mix with silica gel or sharps unless your facility allows "Lab Trash" commingling (rare for novel compounds).

  • Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO, Methanol), segregate based on the solvent's properties (e.g., Halogenated vs. Non-Halogenated).

Phase 2: Packaging & Labeling
  • Container Selection: Use high-density polyethylene (HDPE) or amber glass wide-mouth jars for solids. Ensure the lid has a chemically resistant liner (PTFE).

  • Labeling:

    • Must Include: Full chemical name (No abbreviations), "Hazardous Waste," and the start date of accumulation.

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

Phase 3: Decontamination of Empty Containers
  • Triple Rinse Rule: Empty reagent bottles must be triple-rinsed with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Collect all three rinses and dispose of them into the appropriate Liquid Waste stream. DO NOT pour rinsate down the sink.[1]

  • Defacing: Cross out the original label and mark "Empty" before discarding the bottle in glass recycling or trash (per local policy).

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logic flow for determining the correct waste stream for 4-Azaspiro[2.5]octan-6-ol HCl.

DisposalFlow Start Waste Generation: 4-Azaspiro[2.5]octan-6-ol HCl StateCheck What is the physical state? Start->StateCheck SolidPath Solid / Powder (Pure or Debris) StateCheck->SolidPath Dry Solid LiquidPath Solution / Rinsate StateCheck->LiquidPath Dissolved SolidBin Solid Waste Container (HDPE/Glass) SolidPath->SolidBin SolventCheck Identify Solvent LiquidPath->SolventCheck Final EHS Pickup -> Incineration SolidBin->Final OrgWaste Organic Waste Stream (Non-Halogenated) SolventCheck->OrgWaste DMSO/MeOH/Ethanol AqWaste Aqueous Waste Stream (Trace Contamination) SolventCheck->AqWaste Water (Rinsate) OrgWaste->Final AqWaste->Final

Caption: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.

Figure 2: Triple-Rinse Protocol for Empty Containers

Standard operating procedure for decontaminating reagent bottles.

RinseProtocol Step1 1. Empty Bottle Step2 2. Add Solvent (Water/MeOH) Step1->Step2 Step3 3. Shake & Pour Into Waste Drum Step2->Step3 Step4 Repeat 3x Step3->Step4 Step4->Step2 Not Done Step5 Deface Label & Recycle Glass Step4->Step5 Done

Caption: Mandatory triple-rinse cycle. Rinsate must be treated as hazardous waste.[1]

Emergency Procedures

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with a soap/water solution.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71743378, 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Azaspiro[2.5]octan-6-ol;hydrochloride

Executive Summary & Hazard Architecture 4-Azaspiro[2.5]octan-6-ol;hydrochloride is a specialized spirocyclic amine salt used primarily as a scaffold in drug discovery. While specific toxicological data for this exact der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

4-Azaspiro[2.5]octan-6-ol;hydrochloride is a specialized spirocyclic amine salt used primarily as a scaffold in drug discovery. While specific toxicological data for this exact derivative is often limited in public registries, its structural class (secondary amine salts) mandates a GHS Category 2 (Irritant) and Category 4 (Acute Toxicity) handling protocol.

The Core Threat: The hydrochloride salt form implies potential acidity upon hydrolysis (contact with moisture/mucous membranes). Combined with the amine structure, this creates a compound that is not only a respiratory irritant but potentially corrosive to sensitive tissues (eyes/lungs).

Hazard Profile (Inferred from Structural Class)
Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2][3]No open bench work; strict hygiene.
Skin Irritation H315Causes skin irritation.[1][2][3][4][5][6]Direct contact dermatitis risk.
Eye Irritation H319Causes serious eye irritation.[1][3][4][5][6]High Risk: Salt dust is abrasive and acidic.
STOT-SE H335Respiratory irritation.[3][4][5][6]Inhalation of dust triggers mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Rationale: The selection below utilizes Control Banding , treating this compound as a "Band 3" potent compound due to the lack of chronic toxicity data.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Permeation Resistance: Nitrile offers superior resistance to amine salts compared to latex. Double gloving prevents micro-tear exposure during spatula manipulation.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3)Safety glasses are insufficient for fine salt powders. Goggles seal against airborne dust entry into the lacrimal fluid, preventing in-situ acid formation.
Respiratory N95 (Minimum) or P100 (Preferred) Context: Use if Fume Hood is unavailable.The hydrochloride salt is likely hygroscopic; inhaled dust will rapidly solubilize in the lungs, causing immediate irritation.
Body Tyvek® Lab Coat or Apron Over standard cotton coatCotton retains particulate matter. A disposable Tyvek layer prevents "take-home" contamination of personal clothing.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid State)

Risk: Static electricity generation causing powder dispersal.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation:

    • Use an anti-static gun or ionizer bar inside the balance chamber.

    • Why? Dry HCl salts are prone to static charge, causing "jumping" of particles onto gloves/sleeves.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use metal spatulas if the compound is suspected to be hygroscopic (clumping risk); use PTFE-coated spatulas.

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 70% Ethanol .

Protocol B: Solubilization (Liquid State)

Risk: Exothermic dissolution and splash potential.

  • Solvent Choice: Ensure the receiving solvent (e.g., DMSO, Methanol, Water) is compatible.

  • Addition Order: Always add the solid to the solvent , never solvent to solid.

    • Causality: Adding solvent to a pile of amine salt can cause localized heating and "puffing" of the powder.

  • Vessel: Use a screw-cap vial (e.g., borosilicate glass). Avoid open beakers to prevent evaporation of the free base if pH adjustment occurs.

Visualized Workflows

Figure 1: Risk Assessment & PPE Logic

This decision tree guides the researcher through the physical state of the compound to determine the necessary safety barriers.

PPE_Logic Start Handling 4-Azaspiro[2.5]octan-6-ol HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Solid Risk: Dust Inhalation & Static Solid->Risk_Solid Risk_Liquid Risk: Splash & Skin Absorption Liquid->Risk_Liquid Control_Solid Engineering: Fume Hood + Ionizer Risk_Solid->Control_Solid PPE_Solid PPE: N95/P100 + Goggles + Nitrile Control_Solid->PPE_Solid Control_Liquid Engineering: Fume Hood Sash Lowered Risk_Liquid->Control_Liquid PPE_Liquid PPE: Face Shield + Double Nitrile + Apron Control_Liquid->PPE_Liquid

Caption: Logic flow for selecting PPE based on the physical state of the amine salt.

Figure 2: Emergency Spill Response

Immediate actions to take in the event of a benchtop spill.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Notify Lab Manager) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Goggles, Double Gloves, P100) Evacuate->PPE_Don Type Identify Spill Type PPE_Don->Type Powder Dry Powder Type->Powder Liquid_Spill Liquid Solution Type->Liquid_Spill Action_Powder Cover with wet paper towel (Prevent Dust) -> Scoop Powder->Action_Powder Action_Liquid Absorb with Vermiculite or Sand -> Scoop Liquid_Spill->Action_Liquid Disposal 3. Seal in HazMat Bag Label: 'Toxic Organic Waste' Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step workflow for containing and cleaning spills of 4-Azaspiro[2.5]octan-6-ol HCl.

Disposal & Waste Management

Never dispose of this compound down the drain. As an amine salt, it can react with bleach (hypochlorite) in plumbing lines to form chloramines (toxic gas).

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Combine with compatible organic solvents (non-halogenated preferred) in the "Organic Solvents" waste stream.

  • Destruction: The preferred method is High-Temperature Incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrochloric acid (HCl) byproducts [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71743378, 4-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

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